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5-BROMO-PAPS

Cat. No.: B1147320
CAS No.: 158905-17-0
M. Wt: 537.34
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Description

5-BROMO-PAPS is a useful research compound. Its molecular formula is Br1C17H19N4Na2O4S1 and its molecular weight is 537.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

158905-17-0

Molecular Formula

Br1C17H19N4Na2O4S1

Molecular Weight

537.34

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 5-BROMO-PAPS: Structure, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-BROMO-PAPS (2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol), a highly sensitive chromogenic reagent. This document details its chemical structure, physicochemical properties, and its primary applications in the quantitative analysis of metal ions and the detection of enzymatic reactions. Detailed experimental protocols and quantitative performance data are presented to facilitate its use in research and development settings.

Chemical Structure and Physicochemical Properties

This compound is a water-soluble pyridylazo dye. Its structure is characterized by a pyridine ring substituted with a bromine atom, an azo group, and a phenol ring further functionalized with a propyl-sulfopropylamino group. This specific combination of functional groups is responsible for its ability to form stable, colored complexes with various metal ions.

Chemical Structure:

Chemical Structure of this compound

Figure 1. Chemical Structure of this compound (disodium salt dihydrate form).

Physicochemical Properties:

The key physicochemical properties of this compound are summarized in the table below. Its high water solubility, conferred by the sulfonate group, is a significant advantage for its use in aqueous biological and environmental samples.[1][2]

PropertyValueReference
IUPAC Name disodium;3-[--INVALID-LINK--amino]propane-1-sulfonate[3]
Synonyms 5-Br-PAPS, 2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate[3]
CAS Number 158905-17-0 (dihydrate disodium salt)[4]
Molecular Formula C₁₇H₁₉BrN₄Na₂O₄S·2H₂O[4][5]
Molecular Weight 537.34 g/mol [4][5]
Appearance Reddish-brown crystalline powder[5]
Water Solubility High[1][2]
Storage 2-8°C, protect from moisture and light[5]

Mechanism of Action and Applications

This compound is a versatile chelating agent that forms distinctly colored complexes with a variety of divalent and trivalent metal ions. This property is the basis for its primary application as a colorimetric reagent in spectrophotometric analysis.

Metal Ion Detection

The fundamental mechanism involves the formation of a coordination complex between this compound and a metal ion. The azo group and adjacent nitrogen and oxygen atoms act as ligands, binding to the metal ion. This chelation induces a shift in the maximum absorbance wavelength (λmax) of the molecule, resulting in a visible color change. The intensity of the color produced is directly proportional to the concentration of the metal ion, allowing for quantitative determination.

This reagent is highly sensitive and can be used for the determination of a range of metal ions, including but not limited to:

  • Zinc (Zn²⁺)

  • Copper (Cu²⁺)

  • Iron (Fe²⁺)

  • Nickel (Ni²⁺)

  • Cobalt (Co²⁺)

  • Platinum (Pt²⁺)

  • Ruthenium (Ru²⁺)

  • Rhodium (Rh²⁺)

The selectivity for a specific metal ion can be enhanced by controlling the pH of the solution and by using masking agents to prevent interference from other ions.[6]

Quantitative Data for Metal Ion Determination:

Metal Ionλmax of ComplexMolar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Optimal pH
Zn²⁺ 552 nm1.30 x 10⁵7.5 - 9.5
Cu²⁺ 580 nm8.0 x 10⁴-
Fe³⁺ ---

Note: Data for all metal ions is not consistently available in the searched literature. The table will be updated as more comprehensive data is found.

Pyrophosphate Detection in Nucleic Acid Amplification

A significant application of this compound is in the indirect detection of pyrophosphate (PPi), a byproduct of nucleic acid amplification reactions such as Loop-Mediated Isothermal Amplification (LAMP). This method provides a simple, colorimetric endpoint for determining the success of the amplification.

The mechanism for this application is a multi-step process. In one common approach, pyrophosphate is first converted to hydrogen peroxide (H₂O₂). The hydrogen peroxide then oxidizes ferrous ions (Fe²⁺) to ferric ions (Fe³⁺). This compound then forms a colored complex with the newly formed Fe³⁺, and the resulting color change indicates the presence of pyrophosphate and, therefore, successful nucleic acid amplification.[4]

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in its primary applications.

Spectrophotometric Determination of Zinc in Serum

This protocol is adapted from commercially available assay kits for the quantitative determination of zinc in human serum or plasma.

Materials:

  • This compound reagent solution (e.g., 0.02 mmol/L in a buffer)

  • Bicarbonate buffer (pH 9.8, 200 mmol/L)

  • Sodium Citrate (170 mmol/L)

  • Dimethylglyoxime (4 mmol/L)

  • Detergent (1%)

  • Zinc standard solution (e.g., 200 µg/dL)

  • Serum or plasma sample

  • Spectrophotometer

Procedure:

  • Reagent Preparation: Prepare the working reagent solution containing this compound in the bicarbonate buffer with sodium citrate, dimethylglyoxime, and detergent.

  • Sample Preparation: Use serum or plasma as the sample.

  • Assay:

    • Pipette 1.0 mL of the reagent solution into three cuvettes labeled "Blank," "Standard," and "Sample."

    • To the "Blank" cuvette, add 50 µL of deionized water.

    • To the "Standard" cuvette, add 50 µL of the zinc standard solution.

    • To the "Sample" cuvette, add 50 µL of the serum or plasma sample.

  • Incubation: Mix the contents of each cuvette thoroughly and incubate for 5 minutes at 37°C or 10 minutes at 25°C.

  • Measurement: Measure the absorbance of the "Standard" (Astandard) and "Sample" (Asample) at 546 nm against the "Reagent Blank."

  • Calculation: Calculate the zinc concentration in the sample using the following formula:

    • Zinc Concentration (µg/dL) = (Asample / Astandard) x Concentration of Standard

Quantitative Performance Data for Zinc Assay:

Parameter Value
Linearity Up to 400 µg/dL
Detection Limit 20 µg/dL
Within-run CV < 4%

| Between-run CV | < 5% |

Data is compiled from various sources and may vary depending on the specific assay conditions and kit manufacturer.

Colorimetric Detection of Pyrophosphate in LAMP Assays

This protocol outlines the general steps for using this compound to detect the product of a LAMP reaction.

Materials:

  • Completed LAMP reaction mixture

  • Reagent 1: A solution containing ferrous ions (Fe²⁺)

  • Reagent 2: this compound solution

  • Enzymes for the conversion of pyrophosphate to hydrogen peroxide (e.g., ATP sulfurylase and sulfite oxidase, or inorganic pyrophosphatase and pyruvate oxidase)

  • Spectrophotometer or visual assessment

Procedure:

  • Enzymatic Conversion: To the LAMP reaction tube, add the necessary enzymes to convert the generated pyrophosphate into hydrogen peroxide.

  • Oxidation of Iron: Add Reagent 1 (Fe²⁺ solution) to the mixture. The hydrogen peroxide produced will oxidize Fe²⁺ to Fe³⁺.

  • Color Development: Add Reagent 2 (this compound solution). The this compound will form a colored complex with the Fe³⁺ ions.

  • Detection:

    • Visual: A distinct color change (e.g., from yellow to red/purple) indicates a positive amplification reaction.

    • Spectrophotometric: Measure the absorbance at the λmax of the Fe³⁺-5-BROMO-PAPS complex to quantify the result.

Mandatory Visualizations

The following diagrams illustrate the key workflows described in this guide.

Workflow for Spectrophotometric Metal Ion Detection

Metal_Ion_Detection_Workflow cluster_preparation Sample and Reagent Preparation cluster_reaction Complexation Reaction cluster_analysis Data Acquisition and Analysis Sample Biological or Environmental Sample Mix Mix Sample and Reagent Sample->Mix Reagent This compound Solution Reagent->Mix Incubate Incubate at Defined Temperature and Time Mix->Incubate Measure Measure Absorbance at λmax Incubate->Measure Calculate Calculate Metal Ion Concentration Measure->Calculate

Caption: Workflow for the spectrophotometric determination of metal ions using this compound.

Signaling Pathway for Pyrophosphate Detection in LAMP Assays

Pyrophosphate_Detection_Pathway cluster_amplification Nucleic Acid Amplification (LAMP) cluster_detection Colorimetric Detection Cascade DNA_RNA Target DNA/RNA Amplification Isothermal Amplification DNA_RNA->Amplification dNTPs dNTPs dNTPs->Amplification PPi Pyrophosphate (PPi) Amplification->PPi byproduct H2O2_Gen Enzymatic Conversion to H₂O₂ PPi->H2O2_Gen Fe_Ox Fe²⁺ → Fe³⁺ Oxidation H2O2_Gen->Fe_Ox drives Color_Dev This compound + Fe³⁺ Fe_Ox->Color_Dev enables Color_Change Visible Color Change Color_Dev->Color_Change

Caption: Signaling pathway for the colorimetric detection of pyrophosphate in LAMP assays using this compound.

References

5-BROMO-PAPS: A Technical Guide to its Mechanism of Action in Metal Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-BROMO-PAPS, chemically known as 2-(5-Bromo-2-pyridylazo)-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol, is a highly sensitive and water-soluble chromogenic reagent widely utilized in analytical chemistry for the spectrophotometric determination of various metal ions. As a derivative of 5-Br-PADAP, it overcomes the solubility limitations of its predecessor, offering enhanced utility in aqueous systems. This technical guide provides an in-depth exploration of the core mechanism of action of this compound in metal detection, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying chemical processes.

Core Mechanism of Action: Chelation and Colorimetric Response

The primary mechanism of action of this compound in metal detection is through the process of chelation. The molecule acts as a terdentate ligand, meaning it can bind to a central metal ion at three points, forming a stable chelate complex.[1] This interaction is primarily facilitated by the pyridylazo functional group.

Upon complexation with a metal ion, a significant shift in the maximum absorbance wavelength (λmax) to a longer wavelength (a bathochromic or red shift) occurs.[1] This shift is responsible for the distinct color change observed, which is the basis for colorimetric quantification. The uncomplexed this compound solution is typically yellow, while the metal complexes exhibit colors ranging from red to green, depending on the specific metal ion.[1]

The formation of these stable metal complexes is influenced by several factors, most notably the pH of the solution. The optimal pH for complex formation varies for different metal ions, allowing for a degree of selectivity in their determination.

Quantitative Data for Metal-5-BROMO-PAPS Complexes

The following table summarizes the key quantitative parameters for the complexation of this compound with various divalent metal ions. It is important to note that while this compound is known to react with a range of metals, detailed quantitative data for some metal complexes is not extensively available in the reviewed literature.

Metal IonOptimal pH Rangeλmax of Complex (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Color of Complex
Zinc (Zn²⁺)7.5 - 9.5[2]552[2][3]~1.3 x 10⁵[3]Red[1][2]
Copper (Cu²⁺)Data not availableData not availableData not availableGreen[1]
Iron (Fe²⁺)Data not availableData not availableData not availableData not available
Nickel (Ni²⁺)Data not availableData not availableData not availableData not available
Cobalt (Co²⁺)Data not availableData not availableData not availableData not available

Experimental Protocols

Synthesis of this compound
  • Diazotization: 5-bromo-2-aminopyridine is treated with a nitrite source, typically sodium nitrite, in an acidic medium to form a diazonium salt.

  • Azo Coupling: The resulting diazonium salt is then coupled with 5-[N-propyl-N-(3-sulfopropyl)amino]phenol in an alkaline solution to yield the final this compound product.

Purification of the final product is typically achieved through recrystallization.

General Protocol for Spectrophotometric Metal Detection (Example: Zinc)

This protocol provides a general framework for the determination of zinc concentration using this compound. This can be adapted for other metal ions by optimizing the pH and wavelength of measurement.

1. Reagent Preparation:

  • This compound Solution: Prepare a stock solution of this compound in deionized water. The concentration should be optimized based on the expected range of the metal ion concentration.

  • Buffer Solution: Prepare a buffer solution to maintain the optimal pH for the complexation reaction. For zinc, a borate or Tris buffer with a pH of 8.5-9.5 is suitable.

  • Metal Standard Solutions: Prepare a series of standard solutions of the metal ion of interest with known concentrations.

  • Masking Agents (if necessary): If interfering ions are present in the sample, prepare solutions of appropriate masking agents. For instance, citric acid or metaphosphoric acid can be used to mask the interference of iron in zinc determination.

2. Experimental Procedure:

  • To a set of test tubes, add a known volume of the sample or standard solution.

  • Add the buffer solution to each test tube to adjust the pH to the optimal range.

  • If necessary, add the masking agent solution and mix well.

  • Add the this compound solution to each test tube, mix thoroughly, and allow the color to develop. The incubation time may vary depending on the metal ion and temperature.

  • Measure the absorbance of each solution at the λmax of the metal-5-BROMO-PAPS complex using a spectrophotometer. Use a reagent blank (containing all reagents except the metal ion) to zero the instrument.

3. Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.

  • Determine the concentration of the metal ion in the sample by interpolating its absorbance on the calibration curve.

Visualizations

Signaling Pathway of Metal Detection

Metal_Detection_Pathway Metal_Ion Metal Ion (M²⁺) Complex [M(PAPS)₂] Complex (Colored) Metal_Ion->Complex Chelation PAPS This compound (Yellow) PAPS->Complex Spectrophotometer Spectrophotometric Measurement Complex->Spectrophotometer Absorbance at λmax Concentration Metal Ion Concentration Spectrophotometer->Concentration Quantification

Caption: Chelation of a metal ion by this compound to form a colored complex for spectrophotometric quantification.

Experimental Workflow for Metal Detection

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Sample/Standard Solution Buffer Buffer Addition (pH Adjustment) Sample->Buffer Masking Masking Agent (Optional) Buffer->Masking PAPS_add This compound Addition Masking->PAPS_add Incubation Incubation (Color Development) PAPS_add->Incubation Measurement Absorbance Measurement (λmax) Incubation->Measurement Calibration Calibration Curve Construction Measurement->Calibration Quantification Concentration Determination Calibration->Quantification

Caption: A generalized workflow for the spectrophotometric determination of metal ions using this compound.

References

An In-depth Technical Guide to the 5-BROMO-PAPS Colorimetric Assay

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the 5-BROMO-PAPS colorimetric assay, a widely used method for the quantitative determination of zinc. Tailored for researchers, scientists, and drug development professionals, this document details the assay's core principles, experimental protocols, and performance characteristics.

Core Principle

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product cluster_measurement Measurement Zn Zinc Ions (Zn²⁺) in Sample Complex Zn²⁺-5-BROMO-PAPS Red Chelate Complex Zn->Complex + PAPS This compound Reagent (Colorless/Yellowish) PAPS->Complex pH Alkaline pH (e.g., pH 9.8) pH->Complex facilitates Abs Measure Absorbance at 560 nm Complex->Abs results in

Caption: Chemical principle of the this compound assay for zinc detection.

Quantitative Performance Characteristics

The this compound assay is recognized for its high sensitivity and robust performance. Key quantitative parameters from various commercial kits and studies are summarized below.

ParameterValueSource
Molar Absorptivity 130,000 L·mol⁻¹·cm⁻¹[4][5]
Measurement Wavelength 560 nm (Range: 550 - 580 nm)[1][7][10]
Linearity Limit Up to 400 µg/dL (61.2 µmol/L)[7][8]
Minimum Detection Limit 20 µg/dL[8]
Precision (CV) Within-run: < 4%; Between-run: < 5%[4][5]
Sample Types Serum, Plasma, Urine, Cell Lysates, Tissue Extracts[2][3][7][8]
Interference EDTA-plasma is unsuitable.[2] No significant interference from high levels of Triglycerides (1000 mg/dL), Hemoglobin (>500 mg/dL), or Bilirubin (>40 mg/dL).[7][8]

Detailed Experimental Protocol

This section outlines a generalized experimental protocol for determining zinc concentration in serum samples using a microplate format. Note that specific volumes and incubation times may vary depending on the commercial kit manufacturer.

A. Reagent Preparation

  • Working Reagent Solution : Most commercial kits provide a ready-to-use reagent solution.[7][8] This solution typically contains this compound (e.g., 0.02 mmol/L), a buffer to maintain alkaline pH (e.g., Bicarbonate buffer, pH 9.8, 200 mmol/L), and masking agents like Sodium Citrate (170 mmol/L) and Dimethylglyoxime (4 mmol/L) to prevent interference from other metal ions.[3][7][8]

  • Standard : A zinc calibrator solution (e.g., 200 µg/dL) is typically provided.[2][3][7]

  • Blank : Purified, deionized water is used as a blank.[2]

B. Sample Preparation

  • Collection : Use serum, heparinized plasma, or urine. Avoid using EDTA-plasma as EDTA is a strong chelating agent that will interfere with the assay.[2]

  • Centrifugation : If samples are turbid or contain insoluble substances, centrifuge at ≥6,000 rpm for 10-15 minutes to remove particulates.[2]

  • Hardware : Use disposable plastic tubes and tips. If using glassware, ensure it has been acid-washed (e.g., with 1M HCl) and rinsed with distilled water to prevent zinc contamination.[2]

C. Assay Procedure (96-well plate format)

  • Dispense Reagent : Add 230 µL of the working reagent solution to each well designated for blanks, standards, and samples.[2]

  • Add Samples : Add 12 µL of the blank (water), zinc standard, or sample to the appropriate wells.[2] The final sample to reagent ratio is approximately 1:20.[7]

  • Incubation : Mix the contents of the wells carefully, avoiding foam formation.[2] Incubate the plate at a constant temperature. Typical incubation conditions are 10 minutes at 25°C or 5 minutes at 37°C.[3][7]

  • Measurement : Measure the absorbance of each well at 560 nm using a microplate reader.[2][7] The absorbance should be read against the reagent blank.[3][7]

D. Calculation

The concentration of zinc in the sample is calculated using the following formula:

Zinc Concentration (µg/dL) = (Absorbance of Sample / Absorbance of Standard) × Concentration of Standard (µg/dL).[7]

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis P1 Prepare Reagents (Blank, Standard, Working Solution) A1 Pipette 230 µL Working Reagent into wells P1->A1 P2 Prepare Samples (e.g., Centrifuge Serum) A2 Add 12 µL Blank/Standard/Sample to wells P2->A2 A1->A2 A3 Mix and Incubate (e.g., 5 min at 37°C) A2->A3 D1 Read Absorbance at 560 nm A3->D1 D2 Calculate Zinc Concentration vs. Standard D1->D2

Caption: Generalized experimental workflow for the this compound assay.

Applications and Significance

References

The Synthesis and Purification of 5-BROMO-PAPS: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-BROMO-PAPS, or 2-(5-Bromo-2-pyridylazo)-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol, is a highly sensitive chromogenic reagent crucial for the colorimetric determination of various metal ions. Its synthesis is a multi-step process involving diazotization and azo coupling reactions, followed by rigorous purification to ensure its suitability for analytical applications. This guide provides a comprehensive overview of the synthesis and purification of this compound, including detailed experimental protocols, data presentation, and workflow visualizations to aid researchers in its preparation and application.

Introduction

This compound is a water-soluble pyridylazo dye that has gained significant attention in analytical chemistry and biochemistry. Its ability to form distinctly colored complexes with metal ions such as zinc, copper, and iron makes it an invaluable tool for their quantification in various biological and environmental samples. The synthesis of this reagent requires precise control over reaction conditions to ensure high purity and optimal performance.

Synthesis of this compound

The synthesis of this compound is a two-step process, beginning with the diazotization of 5-bromo-2-aminopyridine, followed by the azo coupling with 5-[N-propyl-N-(3-sulfopropyl)amino]phenol.

General Reaction Scheme

The overall synthesis can be represented as follows:

Step 1: Diazotization of 5-bromo-2-aminopyridine 5-bromo-2-aminopyridine is treated with a nitrosating agent, typically sodium nitrite, in an acidic medium to form the corresponding diazonium salt.

Step 2: Azo Coupling The freshly prepared diazonium salt is then coupled with 5-[N-propyl-N-(3-sulfopropyl)amino]phenol to yield the final product, this compound.

Experimental Protocol

While a detailed, publicly available experimental protocol with specific quantities and reaction parameters is scarce, a generalized procedure based on the synthesis of similar pyridylazo dyes is presented below. Researchers should optimize these conditions for their specific laboratory settings.

Materials and Reagents:

  • 5-bromo-2-aminopyridine

  • 5-[N-propyl-N-(3-sulfopropyl)amino]phenol

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Suitable solvents for reaction and purification (e.g., water, ethanol)

Procedure:

  • Diazotization:

    • Dissolve 5-bromo-2-aminopyridine in a cooled, acidic solution (e.g., dilute HCl).

    • Slowly add a chilled aqueous solution of sodium nitrite while maintaining a low temperature (typically 0-5 °C) to form the diazonium salt. The reaction is typically monitored for the absence of the starting amine.

  • Azo Coupling:

    • In a separate vessel, dissolve 5-[N-propyl-N-(3-sulfopropyl)amino]phenol in an alkaline solution.

    • Slowly add the freshly prepared diazonium salt solution to the solution of the coupling agent, maintaining the low temperature and alkaline pH.

    • Allow the reaction to proceed until the coupling is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).

  • Isolation:

    • The crude this compound product may precipitate from the reaction mixture.

    • The solid is collected by filtration and washed with cold water or a suitable solvent to remove unreacted starting materials and byproducts.

Purification of this compound

Purification of the crude product is critical to remove impurities that may interfere with its performance as a colorimetric reagent. The primary methods for purification are recrystallization and column chromatography.

Recrystallization

Recrystallization is a common technique for purifying solid compounds. The choice of solvent is crucial and should be determined experimentally. A suitable solvent will dissolve the compound at an elevated temperature but not at room temperature, while impurities remain either soluble or insoluble at both temperatures.

General Protocol:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to induce crystallization of the purified product.

  • Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Column Chromatography

For a higher degree of purity, column chromatography is employed. The stationary phase (e.g., silica gel, alumina) and the mobile phase (a single solvent or a mixture of solvents) are selected based on the polarity of the compound and its impurities.

General Protocol:

  • Prepare a column with the chosen stationary phase.

  • Dissolve the crude this compound in a minimal amount of the mobile phase.

  • Load the sample onto the column.

  • Elute the column with the mobile phase, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Data Presentation

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Chemical Name 2-(5-Bromo-2-pyridylazo)-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol
Molecular Formula C₁₇H₁₉BrN₄Na₂O₄S·2H₂O
Molecular Weight 537.34 g/mol
Appearance Reddish-brown crystalline powder
Solubility Soluble in water
Maximum Absorbance (λmax) Varies depending on the metal complex formed (e.g., ~552 nm for the zinc complex)

Visualization of Workflows

The following diagrams illustrate the synthesis and application workflows of this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_purification Purification Diazotization Diazotization of 5-bromo-2-aminopyridine AzoCoupling Azo Coupling with 5-[N-propyl-N-(3-sulfopropyl)amino]phenol Diazotization->AzoCoupling CrudeProduct Crude this compound AzoCoupling->CrudeProduct Recrystallization Recrystallization CrudeProduct->Recrystallization Chromatography Column Chromatography CrudeProduct->Chromatography PureProduct Pure this compound Recrystallization->PureProduct Chromatography->PureProduct

Caption: Workflow for the synthesis and purification of this compound.

Application_Workflow cluster_application Application in Metal Ion Detection Sample Sample containing metal ions Complexation Formation of Colored Complex Sample->Complexation Reagent This compound Reagent Solution Reagent->Complexation Measurement Spectrophotometric Measurement Complexation->Measurement Quantification Quantification of Metal Ions Measurement->Quantification

Caption: Workflow for the application of this compound in metal ion detection.

Conclusion

The synthesis and purification of this compound are critical processes that determine its efficacy as a colorimetric reagent. While the general synthetic route is well-established, the optimization of reaction conditions and purification methods is essential for obtaining a high-purity product. This guide provides a foundational understanding for researchers and professionals involved in the preparation and application of this important analytical tool. Further research into detailed and scalable synthesis protocols would be beneficial to the scientific community.

5-BROMO-PAPS: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the chemical properties, experimental applications, and underlying mechanisms of 2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol.

This technical guide provides a comprehensive overview of 5-BROMO-PAPS, a highly sensitive colorimetric reagent. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's chemical characteristics, experimental protocols for its principal applications, and the signaling pathways it enables for quantitative analysis.

Core Chemical and Physical Properties

This compound, systematically named 2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol, is a water-soluble derivative of 5-Bromo-PADAP. It is recognized for its utility as a sensitive colorimetric reagent, primarily for the detection of metal ions. The compound's identity and key properties are summarized below. Discrepancies in the reported CAS numbers and molecular weights are often attributable to the hydration state of the salt.

PropertyValueSource(s)
IUPAC Name disodium;3-[4-[(5-bromopyridin-2-yl)diazenyl]-3-oxido-N-propylanilino]propane-1-sulfonate[1]
Synonyms 2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate[2]
Molecular Formula C₁₇H₁₉BrN₄Na₂O₄S·2H₂O (Dihydrate)[2]
C₁₇H₁₉BrN₄Na₂O₄S (Anhydrous)[1]
Molecular Weight 537.34 g/mol (Dihydrate)[2]
501.3 g/mol (Anhydrous)[1]
CAS Number 679787-08-7 (Dihydrate)[2]
158905-17-0[1]
81608-06-2 (Free acid)[3]
Appearance Reddish-brown crystalline powder[1]
Solubility Water soluble[4]

Principle of Action: Metal Ion Detection

The primary application of this compound is in the colorimetric determination of various metal ions, most notably zinc. The underlying principle involves the formation of a stable chelate complex between the this compound molecule and the target metal ion. This interaction induces a conformational change in the molecule's chromophore, leading to a distinct and measurable shift in its light absorption spectrum. For instance, the complex formed with zinc ions results in a vivid red coloration.[5]

Metal_Ion_Detection This compound This compound Chelate_Complex Red Chelate Complex This compound->Chelate_Complex Complexation Metal_Ion Metal Ion (e.g., Zn²⁺) Metal_Ion->Chelate_Complex Colorimetric_Change Measurable Absorbance Shift (e.g., at 552 nm) Chelate_Complex->Colorimetric_Change Results in

Mechanism of Metal Ion Detection with this compound.

Experimental Protocol: Colorimetric Determination of Zinc

This protocol outlines a standard procedure for the quantitative determination of zinc in biological samples such as serum, plasma, or urine using this compound.

Reagents and Materials
ComponentSpecifications
This compound Reagent0.02 mmol/L in Bicarbonate buffer (200 mmol/L, pH 9.8) containing Sodium Citrate (170 mmol/L), Dimethylglyoxime (4 mmol/L), and a detergent (1%).
Zinc Standard200 µg/dL (30.6 µmol/L)
SampleSerum, plasma (heparinized), or urine
SpectrophotometerCapable of measuring absorbance at 560 nm
Assay Procedure

The following table details the steps for preparing the reaction mixtures for a blank, a standard, and the sample.[5]

StepReagent BlankStandardSample
1. Add Reagent 1.0 mL1.0 mL1.0 mL
2. Add Standard -50 µL-
3. Add Sample --50 µL
4. Mix & Incubate \multicolumn{3}{c}{Mix and incubate for 10 minutes at 25°C or 5 minutes at 37°C}
5. Measure \multicolumn{3}{c}{Measure the absorbance of the sample (Asample) and the standard (Astandard) against the reagent blank at 560 nm.}
Calculation of Zinc Concentration

The concentration of zinc in the sample is calculated using the following formula:

Zinc Concentration (µg/dL) = (Asample / Astandard) x 200[5]

Advanced Application: Pyrophosphate Detection in Nucleic Acid Amplification

A novel application of this compound is in molecular diagnostics, specifically for the real-time detection of pyrophosphate (PPi), a byproduct of nucleic acid amplification reactions like Loop-Mediated Isothermal Amplification (LAMP).[6] This method provides a visual, colorimetric endpoint for determining the success of an amplification event.

The mechanism involves a metal ion, typically Mn²⁺ or Zn²⁺, which is pre-complexed with this compound, resulting in a colored solution. During nucleic acid amplification, the incorporation of nucleotides by DNA polymerase releases pyrophosphate. This newly formed pyrophosphate has a higher affinity for the metal ion than this compound, leading to the sequestration of the metal ion from the dye complex. The release of the metal ion restores the original color of the free this compound, indicating a positive amplification reaction.[7][8]

Pyrophosphate_Detection cluster_amplification Nucleic Acid Amplification (e.g., LAMP) cluster_detection Colorimetric Detection dNTPs dNTPs DNA_Polymerase DNA Polymerase dNTPs->DNA_Polymerase Incorporation Pyrophosphate Pyrophosphate (PPi) DNA_Polymerase->Pyrophosphate Releases Metal_PPi_Complex Metal-PPi Complex Pyrophosphate->Metal_PPi_Complex Metal_Dye_Complex Metal-5-BROMO-PAPS Complex (Colored) Free_Dye Free this compound (Original Color) Metal_Dye_Complex->Free_Dye Metal ion sequestered Metal_Dye_Complex->Metal_PPi_Complex competes for metal ion

Signaling pathway for pyrophosphate detection.

Synthesis Outline

The synthesis of this compound is typically achieved through a multi-step chemical process:

  • Diazotization : The process commences with the diazotization of 5-bromo-2-aminopyridine to form a diazonium salt.

  • Coupling Reaction : This diazonium salt is subsequently coupled with 5-[N-propyl-N-(3-sulfopropyl)amino]phenol, which results in the formation of the azo compound.

  • Purification : The final product is purified, often through recrystallization or chromatography, to yield the disodium salt dihydrate form of this compound.[1]

Conclusion

This compound is a versatile and highly sensitive chromogenic reagent with significant applications in both clinical diagnostics and molecular biology. Its ability to form distinctly colored complexes with metal ions provides a robust method for their quantification. Furthermore, its novel application in detecting pyrophosphate offers a simple and effective visual endpoint for nucleic acid amplification, a valuable tool for point-of-care diagnostics. The detailed protocols and mechanistic understanding provided in this guide are intended to support researchers in the effective application of this compound in their work.

References

solubility and stability of 5-BROMO-PAPS

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility and Stability of 5-BROMO-PAPS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the (2-(5-Bromo-2-pyridylazo)-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol), a highly sensitive colorimetric reagent. The information herein is intended to support researchers, scientists, and professionals in drug development in the effective use and management of this compound.

Core Properties of this compound

This compound is a water-soluble derivative of 5-Bromo-PADAP, designed to overcome the poor aqueous solubility of its predecessor.[1] It is widely recognized for its application as a sensitive colorimetric reagent in the detection of various metal ions, including zinc, copper, iron, nickel, and cobalt.[1][2][3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the .

ParameterValueReference(s)
Solubility in Water 50 g/100 mL[5][6]
Appearance in Solution Clear, reddish-orange[5][6]
Stability At least 12 months at 2-8°C[5][6]
Recommended Storage 2-8°C, protected from moisture and light[5][6]
Chemical Stability Stable under standard ambient conditions[7]
Water Content 5 - 10% (Karl Fischer)[5][6]
Molar Absorptivity (ε) 1.33 x 10⁵ M⁻¹cm⁻¹ (with Zinc at 552 nm)[4]

Experimental Protocols

Determination of Aqueous Solubility

While specific solubility testing protocols for this compound are not extensively detailed in the literature, a general tiered approach, adapted from established methodologies for in vitro assays, can be employed.[8]

Objective: To determine the maximum solubility of this compound in an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a relevant pH.

Materials:

  • This compound powder

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Glass test tubes with caps

  • Vortex mixer

  • Water bath sonicator

  • Analytical balance

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solution:

    • Weigh a precise amount of this compound (e.g., 500 mg).

    • Add a small volume of the aqueous buffer (e.g., 1 mL) to create a slurry.

  • Dissolution:

    • Gently mix the slurry by inverting the tube.

    • Vortex the tube for 1-2 minutes.

    • If the solid has not fully dissolved, sonicate in a water bath for up to 5 minutes.

  • Incremental Solvent Addition:

    • Continue to add small, precise volumes of the buffer, vortexing and sonicating after each addition, until the this compound is fully dissolved.

    • Record the total volume of buffer added.

  • Calculation:

    • Calculate the solubility in g/mL or mg/mL based on the initial mass of this compound and the final volume of the buffer.

Stability Testing Protocol

This protocol outlines a general procedure for assessing the stability of this compound under recommended storage conditions.

Objective: To confirm the stability of this compound over a defined period under specified storage conditions.

Materials:

  • Multiple vials of this compound from the same batch

  • A temperature-controlled storage unit (2-8°C)

  • Spectrophotometer

  • Zinc standard solution

Procedure:

  • Initial Analysis (Time Zero):

    • At the beginning of the study, take a sample of this compound.

    • Prepare a solution of known concentration.

    • Perform a functional test by reacting it with a zinc standard solution and measuring the absorbance at 552 nm.

    • Record the absorbance value as the baseline.

  • Storage:

    • Store the remaining vials at 2-8°C, protected from light and moisture.[5][6]

  • Periodic Testing:

    • At predetermined intervals (e.g., 1, 3, 6, 9, and 12 months), retrieve a vial of this compound.

    • Repeat the functional test performed at time zero.

  • Data Analysis:

    • Compare the absorbance values at each time point to the baseline value.

    • A significant decrease in absorbance may indicate degradation of the compound. The product is considered stable if the absorbance remains within a predefined percentage of the initial value (e.g., ±10%).

Visualized Workflows and Pathways

Metal Ion Detection Workflow

The primary application of this compound is in the colorimetric determination of metal ions. The general workflow involves the formation of a colored complex that can be quantified using spectrophotometry.[1][3]

Metal_Ion_Detection cluster_preparation Sample Preparation cluster_reaction Colorimetric Reaction cluster_analysis Analysis Sample Biological or Environmental Sample Metal_Ion Metal Ion (e.g., Zn²⁺) in Solution Sample->Metal_Ion Extraction/ Digestion Complex Colored Metal-PAPS Complex Metal_Ion->Complex PAPS This compound Solution PAPS->Complex pH 7.5-9.5 Spectrophotometer Spectrophotometer (λmax = 552 nm) Complex->Spectrophotometer Measure Absorbance Concentration Metal Ion Concentration Spectrophotometer->Concentration Quantify

Caption: Workflow for Metal Ion Detection using this compound.

Pyrophosphate Detection in Nucleic Acid Amplification

This compound can be used for the indirect detection of pyrophosphate (PPi), a byproduct of nucleic acid amplification methods like LAMP.[9] This allows for a colorimetric readout of the amplification results.

Pyrophosphate_Detection cluster_amplification Nucleic Acid Amplification (LAMP) cluster_detection_reaction Colorimetric Detection Reaction cluster_readout Result Visualization DNA_Template DNA Template PPi Pyrophosphate (PPi) Byproduct DNA_Template->PPi dNTPs dNTPs dNTPs->PPi H2O2 Hydrogen Peroxide PPi->H2O2 Enzymatic Reaction Fe_II Fe(II) Fe_III Fe(III) Fe_II->Fe_III Oxidation H2O2->Fe_III Colored_Complex Colored Fe(III)-PAPS Complex Fe_III->Colored_Complex PAPS_Chelator This compound (Metal Chelator) PAPS_Chelator->Colored_Complex Color_Change Visual Color Change Colored_Complex->Color_Change Indicates Amplification

Caption: Pyrophosphate Detection Workflow using this compound.

References

Spectrophotometric Properties of 5-BROMO-PAPS: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectrophotometric properties of 5-BROMO-PAPS (2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol), a highly sensitive chromogenic reagent. This document details the core characteristics of this compound and its metal complexes, presents experimental protocols for its application, and visualizes key mechanisms of action.

Core Spectrophotometric Properties

This compound is a water-soluble azo dye that exhibits a distinct color change upon chelation with various metal ions.[1] This property makes it a valuable tool for the quantitative determination of these ions in various samples, including biological fluids. The uncomplexed this compound solution is typically yellow, while its metal complexes present different colors, such as red for the zinc complex. The formation of these complexes leads to a significant shift in the maximum absorbance wavelength (λmax) to a longer wavelength, a phenomenon known as a bathochromic shift.

The high molar absorptivity of its metal complexes contributes to the high sensitivity of analytical methods employing this reagent.

Data Presentation: Spectrophotometric Characteristics
Analyteλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Optimal pH
This compound (Free Ligand)~449Not specifiedNot applicable
Zn(II) Complex552 - 5601.30 x 10⁵ - 1.33 x 10⁵7.5 - 9.8
Cu(II) ComplexNot specifiedNot specifiedNot specified
Fe(II) ComplexNot specifiedNot specifiedNot specified
Ni(II) ComplexNot specifiedNot specifiedNot specified
Co(II) ComplexNot specifiedNot specifiedNot specified

Experimental Protocols

This section provides a detailed methodology for the spectrophotometric determination of Zinc (II) in serum, a common application of this compound.

Determination of Zinc (II) in Serum

Principle: Zinc in the sample reacts with this compound in a buffered alkaline solution to form a stable, colored chelate. The intensity of the color is directly proportional to the zinc concentration and is measured spectrophotometrically.

Reagents:

  • Color Reagent: A solution containing this compound. The concentration may vary, with a typical example being 0.05 mmol/L.

  • Buffer: A bicarbonate buffer with a pH of 9.8 is commonly used.

  • Masking Agents: To prevent interference from other metal ions, masking agents are often included. For instance, sodium citrate can be used to mask iron, and dimethylglyoxime can be used for nickel.

  • Standard Zinc Solution: A solution of known zinc concentration (e.g., 200 µg/dL) for calibration.

  • Blank: Deionized water or a reagent blank.

Procedure:

  • Sample Preparation: Serum samples should be free of hemolysis. Centrifuge to remove any particulate matter.

  • Assay Setup:

    • Prepare three sets of tubes: Blank, Standard, and Sample.

    • To the "Blank" tube, add the color reagent and the blank solution (e.g., deionized water) according to the specified volumes in the chosen assay kit.

    • To the "Standard" tube, add the color reagent and the standard zinc solution.

    • To the "Sample" tube, add the color reagent and the serum sample.

  • Incubation: Mix the contents of each tube thoroughly and incubate at a constant temperature for a specified period. Incubation times can range from 5 minutes at 37°C to 10 minutes at 25°C.

  • Measurement: Measure the absorbance of the "Standard" and "Sample" against the "Blank" at the wavelength of maximum absorbance for the zinc complex (typically 552 nm or 560 nm).

  • Calculation: The concentration of zinc in the sample is calculated using the following formula:

    Zinc Concentration = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard

Visualizations

Metal Ion Detection Mechanism

The following diagram illustrates the fundamental principle of metal ion detection using this compound. The reagent chelates with a metal ion, leading to the formation of a colored complex and a corresponding shift in the absorption spectrum.

Metal_Ion_Detection Reagent This compound (Yellow Solution) Complex This compound-Metal Complex (Colored Solution, e.g., Red) Reagent->Complex + Metal Ion Metal Metal Ion (e.g., Zn²⁺) Metal->Complex Spectrum Spectrophotometer Measures Absorbance Complex->Spectrum Colorimetric Measurement

Caption: Chelation of a metal ion by this compound to form a colored complex for spectrophotometric analysis.

Signaling Pathway for Nucleic Acid Amplification Detection

This compound can also be used for the indirect detection of nucleic acid amplification. During amplification processes like LAMP or PCR, pyrophosphate (PPi) is produced. In this assay, PPi sequesters manganese ions (Mn²⁺) from a pre-formed this compound-Mn²⁺ complex, leading to a color change that indicates a positive amplification reaction.

Nucleic_Acid_Detection cluster_amplification Nucleic Acid Amplification (e.g., LAMP) cluster_detection Colorimetric Detection DNA Target DNA/RNA Amplification Amplification (Polymerase) DNA->Amplification dNTPs dNTPs dNTPs->Amplification PPi Pyrophosphate (PPi) (Byproduct) Amplification->PPi generates Complex This compound-Mn²⁺ Complex (Colored) PPi->Complex leads to PPi_Mn PPi-Mn²⁺ Complex PPi->PPi_Mn sequesters Mn²⁺ Free_Reagent Free this compound (Different Color) Complex->Free_Reagent releases

Caption: Indirect detection of nucleic acid amplification through pyrophosphate-mediated disruption of a this compound-metal complex.

References

5-Bromo-PAPS: A Technical Guide for Applications in Zinc Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc is an essential trace element crucial for a myriad of physiological processes, acting as a cofactor for over 300 enzymes and 1000 transcription factors. Its role in cellular signaling, gene expression, and overall biological function makes the accurate quantification of zinc concentrations in biological samples a critical aspect of research and drug development. 5-Bromo-PAPS, chemically known as 2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol, is a highly sensitive and water-soluble metallochromic indicator that has become a valuable tool for the colorimetric determination of zinc.[1] This technical guide provides an in-depth overview of the core applications of this compound in zinc biology, complete with quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in its effective implementation.

Core Principles of Zinc Detection with this compound

The application of this compound in zinc quantification is based on its ability to form a stable, colored chelate complex with zinc ions.[2][3] In an alkaline environment, the free this compound solution has a distinct absorption spectrum. Upon binding with zinc, a significant bathochromic shift (a shift to a longer wavelength) in the absorption maximum occurs, resulting in a visible color change. The intensity of this color, measured spectrophotometrically, is directly proportional to the concentration of zinc in the sample.[2][3]

Quantitative Data

For accurate and reproducible quantification of zinc using this compound, a clear understanding of its chemical and physical properties is essential. The following table summarizes the key quantitative data for the this compound-zinc complex.

ParameterValueReference
Chemical Name 2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol[1]
Molecular Formula C₁₇H₁₉BrN₄Na₂O₄S · 2H₂O[1]
Molecular Weight 537.34 g/mol [1]
Molar Absorptivity (ε) 130,000 L·mol⁻¹·cm⁻¹
Absorption Maximum (λmax) of Zn²⁺ Complex 552 - 560 nm[4][5]
Optimal pH Range 7.5 - 9.8[2][4]
Dissociation Constant (Kd) Not Reported
Linear Range Up to 400 µg/dL[4]
Minimum Detection Limit 20 µg/dL[4]

Mandatory Visualizations

Chemical Reaction of this compound with Zinc

G Figure 1: Chelation of Zinc by this compound cluster_reactants Reactants cluster_products Products paps This compound (Color 1) complex This compound-Zn²⁺ Complex (Red Chelate) paps->complex + Zn²⁺ (pH 7.5-9.8) zinc Zn²⁺ (Colorless)

Caption: Chelation of Zinc by this compound.

Experimental Workflow for Zinc Determination

G Figure 2: Experimental Workflow for Spectrophotometric Zinc Assay start Start: Sample Collection (Serum, Plasma, Urine, etc.) prep Sample Preparation (e.g., Deproteinization, Dilution) start->prep mixing Mixing of Sample and Reagent prep->mixing reagent Reagent Preparation (this compound Solution) reagent->mixing incubation Incubation (e.g., 5 min at RT) mixing->incubation measurement Spectrophotometric Measurement (Absorbance at 560 nm) incubation->measurement calculation Calculation of Zinc Concentration (Using a Standard Curve) measurement->calculation end End: Result Reporting calculation->end

Caption: Experimental Workflow for Zinc Assay.

Experimental Protocols

The following are detailed methodologies for the determination of zinc in biological samples using this compound. These protocols are based on commercially available assay kits and published literature.

Preparation of Reagents
  • This compound Reagent Solution (e.g., 0.02 mmol/L): Dissolve the appropriate amount of this compound disodium salt dihydrate in a suitable buffer. A common buffer is a bicarbonate buffer (e.g., 200 mmol/L) with a pH of 9.8.[4] The solution may also contain a detergent (e.g., 1%) to prevent protein precipitation and masking agents.[4]

  • Buffer Solution (pH 9.8): Prepare a bicarbonate buffer (200 mmol/L) and adjust the pH to 9.8.[4]

  • Masking Agent Solution (Optional): To prevent interference from other metal ions, masking agents can be included in the reagent solution. For example, sodium citrate (170 mmol/L) can be used to mask iron, and dimethylglyoxime (4 mmol/L) can be used to mask nickel.[4]

  • Zinc Standard Solution (e.g., 200 µg/dL): A certified zinc standard solution is used to generate a standard curve for calibration.

Sample Preparation

The appropriate sample preparation method is crucial for accurate results and depends on the biological matrix.

Assay Procedure (Microplate Format)

This protocol is adapted for a 96-well microplate format, which is suitable for high-throughput analysis.

  • Prepare Standard Curve: Prepare a series of dilutions of the zinc standard solution in the same buffer as the samples. A typical range would be from 0 to 400 µg/dL.

  • Pipette Reagents: To each well of a clear, flat-bottom 96-well plate, add the following:

    • Blank: Add a small volume (e.g., 10 µL) of deionized water.

    • Standards: Add the same volume of each zinc standard dilution.

    • Samples: Add the same volume of the prepared biological samples.

  • Add this compound Reagent: Add a larger volume (e.g., 200 µL) of the this compound reagent solution to all wells.

  • Calculate Zinc Concentration: Subtract the absorbance of the blank from the absorbance of the standards and samples. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. Use the equation of the linear regression from the standard curve to calculate the zinc concentration in the samples.

Management of Interferences

Several divalent cations can potentially interfere with the this compound assay for zinc by also forming colored complexes. The most common interfering ions are iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺). The inclusion of specific masking agents in the reagent formulation is a common strategy to mitigate these interferences. Citric acid or metaphosphoric acid can be used to mask iron ions, while 2-mercaptobenzothiazole or dithiocarboxysarcosine can mask copper ions.[4] Commercial kits are often formulated with proprietary masking agents to ensure high specificity for zinc.

Conclusion

This compound is a robust and sensitive tool for the quantitative determination of zinc in a wide range of biological samples. Its water solubility, high molar absorptivity, and the significant color change upon chelation with zinc make it well-suited for high-throughput spectrophotometric assays. By following well-defined experimental protocols and being mindful of potential interferences, researchers can confidently employ this compound to obtain accurate and reliable data on zinc levels, thereby advancing our understanding of the critical role of this element in health and disease. This technical guide provides the foundational knowledge and practical methodologies to facilitate the successful application of this compound in zinc biology research.

References

An In-depth Technical Guide to the Discovery and History of Pyridylazo Dyes in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridylazo dyes are a class of organic compounds characterized by a pyridine ring linked to an aromatic group through an azo bridge (-N=N-). Since their discovery, these dyes have become indispensable tools in various scientific disciplines, particularly in analytical chemistry. Their intense coloration and ability to form stable, colored complexes with metal ions have made them invaluable as metallochromic indicators and chromogenic reagents for spectrophotometric analysis. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of pyridylazo dyes, with a focus on their utility in research and potential relevance to drug development.

Discovery and Historical Development

The story of pyridylazo dyes is rooted in the broader history of azo dye chemistry, which began in 1858 with the discovery of the diazotization reaction by the German chemist Johann Peter Griess. This reaction, which converts a primary aromatic amine into a diazonium salt, is the cornerstone of azo dye synthesis.

The specific application of this chemistry to create heterocyclic azo dyes, including those containing a pyridine ring, followed in the 20th century. One of the earliest and most significant pyridylazo dyes, 1-(2-Pyridylazo)-2-naphthol (PAN) , was first proposed as an analytical reagent in 1955 by K. L. Cheng and R. H. Bray.[1][2][3] Their work demonstrated the utility of PAN in forming colored chelates with various metal ions, paving the way for its widespread use in analytical chemistry.

Another pivotal moment in the history of these dyes was the synthesis and characterization of 4-(2-Pyridylazo)resorcinol (PAR) . By the 1960s, PAR had established itself as a versatile and highly sensitive reagent for the colorimetric determination of a multitude of metal ions.[3] The development of PAN and PAR marked the beginning of extensive research into a wide array of substituted pyridylazo dyes, each with unique analytical properties.

Synthesis of Key Pyridylazo Dyes

The synthesis of pyridylazo dyes generally follows a two-step process: the diazotization of an aminopyridine derivative followed by an azo coupling reaction with a suitable aromatic compound, such as a phenol or naphthol.

Experimental Protocol: Synthesis of 1-(2-Pyridylazo)-2-naphthol (PAN)

This protocol is based on established synthesis methods.

Materials:

  • 2-Aminopyridine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Ice

Procedure:

Step 1: Diazotization of 2-Aminopyridine

  • Dissolve a specific molar equivalent of 2-aminopyridine in a minimal amount of dilute hydrochloric acid in a beaker.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise with constant stirring. Maintain the temperature below 5°C throughout the addition.

  • The formation of the pyridyl-2-diazonium salt is indicated by a change in the solution's properties. This intermediate is unstable and should be used immediately in the next step.

Step 2: Azo Coupling with 2-Naphthol

  • In a separate beaker, dissolve an equimolar amount of 2-naphthol in an aqueous solution of sodium hydroxide.

  • Cool this alkaline solution of 2-naphthol in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the cold 2-naphthol solution with vigorous stirring.

  • A colored precipitate of PAN will form. The coupling reaction is typically carried out under alkaline conditions.

  • Allow the reaction to proceed for a sufficient time to ensure complete coupling.

  • Filter the precipitate, wash it thoroughly with cold water to remove any unreacted starting materials and salts.

  • Recrystallize the crude PAN from a suitable solvent, such as ethanol, to obtain a purified product.

  • Dry the purified orange-red crystalline powder.

Experimental Protocol: Synthesis of 4-(2-Pyridylazo)resorcinol (PAR)

This protocol is based on established synthesis methods.

Materials:

  • 2-Aminopyridine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Resorcinol

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

  • Ethanol

  • Ice

Procedure:

Step 1: Diazotization of 2-Aminopyridine

  • Follow the same procedure as described for the synthesis of PAN (Section 2.1, Step 1) to prepare the pyridyl-2-diazonium salt solution. It is crucial to maintain the temperature at 0-5°C.

Step 2: Azo Coupling with Resorcinol

  • In a separate beaker, dissolve an equimolar amount of resorcinol in a dilute aqueous solution of sodium carbonate or sodium hydroxide to form the resorcinolate anion.

  • Cool this alkaline solution in an ice bath.

  • Slowly and with constant stirring, add the cold diazonium salt solution to the cold resorcinol solution.

  • An orange or red precipitate of PAR will form.

  • Continue stirring in the ice bath to ensure the reaction goes to completion.

  • Filter the solid product and wash it with cold water.

  • Purify the crude PAR by recrystallization, for example, from an ethanol-water mixture.

  • Dry the purified product, which is typically an orange powder.

Quantitative Data on Pyridylazo Dyes and their Metal Complexes

The utility of pyridylazo dyes in analytical chemistry stems from the significant change in their spectrophotometric properties upon chelation with metal ions. The formation of these complexes results in a bathochromic shift (a shift to a longer wavelength) of the maximum absorbance (λmax) and an increase in the molar absorptivity (ε), which allows for the sensitive quantification of metal ions.

DyeMetal Ionλmax (nm) of ComplexMolar Absorptivity (ε) of Complex (L·mol⁻¹·cm⁻¹)pH for Complex Formation
PAN Cu(II)~560> 20,000Alkaline
Zn(II)~550> 50,0008-11
Cd(II)~550> 40,000Alkaline
Ni(II)~570> 40,000Alkaline
PAR Cu(II)~510~79,0001.5 - 2.5
U(VI)~530~38,0008
Co(II)~510~66,000Weakly acidic
Pb(II)~520~40,000Neutral
5-Br-PADAP U(VI)56476,1008.2
PADAB Co(II)565100,000Strongly acidic
5-Cl-PADAB Co(II)570113,000Strongly acidic
5-Br-PADAB Co(II)575116,000Strongly acidic

Note: The exact values of λmax and ε can vary depending on the solvent system and specific reaction conditions.

Mechanism of Action and Experimental Workflows

General Synthesis Pathway

The synthesis of pyridylazo dyes is a classic example of electrophilic aromatic substitution, where the diazonium ion acts as the electrophile.

G General Synthesis Pathway of Pyridylazo Dyes cluster_0 Diazotization cluster_1 Azo Coupling 2-Aminopyridine 2-Aminopyridine Diazonium Salt Diazonium Salt 2-Aminopyridine->Diazonium Salt NaNO2, HCl 0-5°C Pyridylazo Dye Pyridylazo Dye Diazonium Salt->Pyridylazo Dye Coupling Component Coupling Component Coupling Component->Pyridylazo Dye Alkaline conditions

Caption: General two-step synthesis of pyridylazo dyes.

Mechanism as a Metallochromic Indicator

Pyridylazo dyes function as metallochromic indicators by acting as ligands that chelate metal ions. This chelation involves the formation of coordinate bonds between the metal ion and the nitrogen and oxygen atoms of the dye molecule. This process alters the electronic structure of the dye, leading to a change in its color.

G Mechanism of Pyridylazo Dyes as Metallochromic Indicators Pyridylazo Dye (Free Ligand) Pyridylazo Dye (Free Ligand) Metal-Dye Complex Metal-Dye Complex Pyridylazo Dye (Free Ligand)->Metal-Dye Complex Chelation Metal Ion Metal Ion Metal Ion->Metal-Dye Complex Color Change Color Change Metal-Dye Complex->Color Change Altered electronic structure

Caption: Chelation of a metal ion by a pyridylazo dye leads to a color change.

Applications in Research and Drug Development

While the primary application of pyridylazo dyes has been in analytical chemistry, their ability to interact with metal ions and their inherent chemical structures have led to their investigation in other research areas, including those relevant to drug development.

Enzyme Inhibition

The structural motifs present in some pyridylazo and other azo dyes have been shown to interact with the active sites of enzymes. For instance, certain azo dyes have been identified as inhibitors of chorismate synthase, an enzyme in the shikimate pathway which is essential for the biosynthesis of aromatic amino acids in many organisms, including pathogenic fungi.[4] This pathway is a target for the development of antimicrobial agents.

The azo dye Sudan I, which is structurally related to PAN, is known to be metabolized by cytochrome P450 enzymes.[5] This interaction highlights that azo compounds can be substrates for enzymes involved in drug metabolism, which is a critical consideration in drug development.

Potential in High-Throughput Screening (HTS)

In the context of drug discovery, high-throughput screening (HTS) is employed to rapidly assess the activity of large numbers of compounds. Colorimetric and fluorescent assays are staples of HTS. The intense color changes exhibited by pyridylazo dyes upon metal chelation could potentially be adapted for HTS assays designed to identify inhibitors of metalloenzymes. A compound that displaces the dye from the metal-containing active site would lead to a measurable change in color or fluorescence.

Biological Imaging

While specific applications of PAN and PAR as fluorescent probes in cell imaging are not widely documented, the broader class of azo dyes is being explored for this purpose. The development of novel azo-based fluorescent probes for detecting specific analytes within cells is an active area of research. These probes are designed to exhibit a change in their fluorescent properties upon interaction with a target molecule or a change in the cellular environment.

Conclusion

Pyridylazo dyes, born from the foundational principles of azo chemistry, have had a profound and lasting impact on analytical sciences. The pioneering work on PAN and PAR established a versatile class of reagents that continue to be relevant. While their direct application in modulating complex signaling pathways in drug discovery is not yet well-established, their ability to interact with biologically important metal ions and enzymes suggests potential avenues for future research. As our understanding of the biological roles of metals and the development of sophisticated screening and imaging techniques advance, pyridylazo dyes and their derivatives may find new and exciting applications in the fields of chemical biology and drug development.

References

Methodological & Application

Application Notes and Protocols for Pyrophosphate Detection in LAMP using 5-Bromo-PAPS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loop-mediated isothermal amplification (LAMP) is a powerful nucleic acid amplification technique known for its rapidity, high sensitivity, and specificity. A key byproduct of the LAMP reaction is pyrophosphate (PPi), which is generated for each nucleotide incorporated. The accumulation of PPi provides a reliable indicator of successful amplification. This application note details the use of the metallochromic indicator 5-Bromo-PAPS for the colorimetric detection of PPi in LAMP assays, offering a simple, cost-effective, and easily visualizable method for endpoint analysis. Two distinct chemical approaches for PPi detection using this compound are described herein.

Principle of Detection

This compound, or 2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol, is a highly sensitive chromogenic reagent that can be employed for the detection of pyrophosphate through two primary mechanisms:

  • Manganese (Mn²⁺) Chelation Method: In this approach, this compound is pre-complexed with manganese ions (Mn²⁺), forming a distinct red-colored solution. As the LAMP reaction proceeds, the newly synthesized pyrophosphate acts as a potent chelator, sequestering the Mn²⁺ ions from the this compound complex. This release of the metal ion restores the original yellow color of the free this compound dye. The color change from red to yellow provides a clear visual indication of a positive LAMP reaction.[1]

  • Iron (Fe³⁺) Chelation Method: This indirect method involves a two-step enzymatic reaction. First, the pyrophosphate produced during LAMP is enzymatically converted to hydrogen peroxide (H₂O₂). Subsequently, the generated H₂O₂ oxidizes ferrous ions (Fe²⁺) to ferric ions (Fe³⁺). This compound then specifically forms a colored complex with the newly produced Fe³⁺, resulting in a detectable color change.[2]

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the this compound detection methods for PPi in LAMP.

ParameterManganese (Mn²⁺) Chelation MethodIron (Fe³⁺) Chelation MethodReference
Detection Limit Dependent on LAMP efficiency0.075 µmol/L of PPi[2]
This compound Concentration 50 - 100 µMNot specified
Metal Ion Concentration 50 - 150 µM Mn²⁺Not specified
Visual Readout Red to YellowColor formation[1]
Time to Detection Real-time or EndpointAs fast as 10 minutes post-LAMP[2]

Signaling Pathway and Experimental Workflow Diagrams

Signal_Pathway_Mn Signaling Pathway: Manganese Chelation Method LAMP LAMP Amplification PPi Pyrophosphate (PPi) Production LAMP->PPi Complex This compound-Mn²⁺ (Red) Mn_PPi Mn²⁺-PPi Complex PPi->Mn_PPi Chelates Mn²⁺ Free_Dye Free this compound (Yellow) Complex->Free_Dye Releases Signal_Pathway_Fe Signaling Pathway: Iron Chelation Method LAMP LAMP Amplification PPi Pyrophosphate (PPi) Production LAMP->PPi H2O2 Hydrogen Peroxide (H₂O₂) PPi->H2O2 Enzymatic Conversion Fe3 Fe³⁺ H2O2->Fe3 Oxidizes Fe2 Fe²⁺ Colored_Complex This compound-Fe³⁺ (Colored) Fe3->Colored_Complex Forms Complex BrPAPS This compound BrPAPS->Colored_Complex Experimental_Workflow Experimental Workflow: LAMP with this compound Detection cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Master_Mix Prepare LAMP Master Mix (Primers, dNTPs, Polymerase, Buffer) Combine Add Detection Reagent and Template DNA to Master Mix Master_Mix->Combine Detection_Reagent Prepare this compound Detection Reagent (e.g., with Mn²⁺) Detection_Reagent->Combine Incubate Incubate at constant temperature (e.g., 60-65°C) Combine->Incubate Observe Observe Color Change (Visually or Spectrophotometrically) Incubate->Observe Analyze Analyze Results Observe->Analyze

References

Colorimetric Detection of Copper Ions Using 5-BROMO-PAPS: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sensitive and selective detection of copper ions (Cu²⁺) is of paramount importance in various scientific disciplines, including environmental monitoring, clinical diagnostics, and pharmaceutical research. Copper, an essential trace element, can be toxic at elevated concentrations, necessitating precise quantification methods. 5-BROMO-PAPS (2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol) is a highly sensitive, water-soluble chromogenic reagent that forms a stable, colored complex with several metal ions, including copper. This application note provides a detailed protocol for the colorimetric determination of Cu²⁺ ions using this compound, offering a simple, rapid, and cost-effective analytical method.

The underlying principle of this assay is the chelation of Cu²⁺ by this compound. The uncomplexed this compound solution is typically yellow, and upon binding to copper ions, it undergoes a distinct color change, forming a green complex.[1] This change in color is accompanied by a shift in the maximum absorbance wavelength (λmax), allowing for the quantitative determination of copper concentration using spectrophotometry.[1]

Quantitative Data Summary

The following table summarizes the key analytical parameters for the colorimetric detection of copper ions using this compound. These values are based on typical performance and may vary slightly depending on specific experimental conditions and instrumentation.

ParameterValueReference
Wavelength of Maximum Absorbance (λmax) of Cu²⁺-5-BROMO-PAPS Complex 550 - 590 nm (optimization recommended)Based on related compounds[1][2]
Molar Absorptivity (ε) To be determined experimentally
Linear Range To be determined experimentally
Limit of Detection (LOD) To be determined experimentally
Optimal pH 4.0 - 6.0 (optimization recommended)Based on related compounds[1]
Stoichiometry (Cu²⁺:this compound) 1:1Based on related compounds[1]
Incubation Time 5 - 10 minutesBased on related protocols[3][4]
Temperature Room Temperature (20-25°C)

Signaling Pathway and Experimental Workflow

The chemical reaction and the general experimental workflow are depicted in the diagrams below.

G cluster_reaction Chelation Reaction 5_BROMO_PAPS This compound (Yellow) Complex Cu²⁺-5-BROMO-PAPS Complex (Green) 5_BROMO_PAPS->Complex + Cu²⁺ Cu2 Copper Ion (Cu²⁺) Cu2->Complex G Prep Reagent & Sample Preparation Mix Mixing of Sample, Buffer, and this compound Prep->Mix Incubate Incubation Mix->Incubate Measure Spectrophotometric Measurement Incubate->Measure Analyze Data Analysis Measure->Analyze G Sample Sample containing Cu²⁺ and Interfering Ions Masking Addition of Masking Agent (if necessary) Sample->Masking Assay Perform this compound Assay for Cu²⁺ Masking->Assay Interference Minimized Result Selective Measurement of Cu²⁺ Assay->Result

References

Application Notes and Protocols for Measuring Zinc in Cell Culture Media using the 5-BROMO-PAPS Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the determination of zinc concentrations in cell culture media using the 5-BROMO-PAPS colorimetric assay. This method offers a sensitive and reliable means to monitor the levels of this essential trace element, which plays a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis.

Introduction

Assay Principle

The this compound assay relies on a straightforward chemical reaction. In an alkaline environment, zinc ions (Zn²⁺) react with the this compound reagent to form a red chelate complex. The absorbance of this complex is measured at a specific wavelength, typically between 546 nm and 560 nm, and is proportional to the total zinc concentration in the sample.[2]

Data Presentation

The following tables summarize typical zinc concentrations found in various cell culture media and provide an example of quantitative data from a study investigating the impact of zinc supplementation on Chinese Hamster Ovary (CHO) cell cultures.

Table 1: Typical Basal Zinc Concentrations in Common Cell Culture Media

Cell Culture MediumTypical Basal Zinc Concentration (nM)
Williams E Medium0.7
Ham's F-10100
MCDB 1311
F-12 Kaighn's (F12K) Modification0.5
MCDB 105, 110, 1530.5
DMEM/Ham's F-12 (50:50)1.5
Ham's F-12 and derivatives3
Serum-Free/Protein Free Hybridoma Medium3

Note: Basal media formulations may have very low zinc concentrations. Supplementation with serum (e.g., Fetal Bovine Serum - FBS) is a common source of zinc in complete culture media.

Table 2: Example of Zinc Consumption in CHO Cell Culture Supernatant

Culture DayZinc Concentration in Control Medium (µM)Zinc Concentration with 50 µM Supplementation (µM)
02.6 ± 0.152.1 ± 1.5
12.4 ± 0.248.9 ± 2.1
22.1 ± 0.145.3 ± 1.8
31.8 ± 0.240.7 ± 2.5
41.5 ± 0.135.1 ± 2.0
51.2 ± 0.129.8 ± 1.7
61.0 ± 0.124.5 ± 1.9
70.8 ± 0.119.6 ± 2.2

Data adapted from a study on CHO cells. The specific assay method for zinc measurement was not detailed in the original publication, but the data serves as a relevant example of zinc dynamics in cell culture.[4]

Experimental Protocols

This section provides detailed methodologies for preparing reagents and performing the this compound assay for zinc determination in cell culture media.

Reagent Preparation
  • This compound Reagent Solution:

    • Stock Solution (e.g., 0.02 mmol/L): Prepare according to the manufacturer's instructions. This may involve dissolving a pre-weighed amount in a specific buffer.

  • Alkaline Buffer (e.g., Bicarbonate Buffer, pH 9.8):

    • Prepare a 200 mmol/L bicarbonate buffer solution and adjust the pH to 9.8.

  • Masking Agents (Optional):

    • To eliminate interference from other metal ions like iron and copper, masking agents such as sodium citrate (e.g., 170 mmol/L) and dimethylglyoxime (e.g., 4 mmol/L) can be included in the reagent mixture.[2]

  • Zinc Standard Solutions:

    • Prepare a stock solution of a known zinc concentration (e.g., 200 µg/dL or 30.6 µmol/L) using a certified zinc standard.

    • Perform serial dilutions of the stock solution to generate a standard curve covering the expected range of zinc concentrations in the samples.

  • Working Reagent:

    • Combine the this compound solution, alkaline buffer, and any masking agents according to the specific protocol or kit instructions. Some commercial kits provide a ready-to-use working reagent.[2]

Sample Preparation
  • Collect Cell Culture Supernatant: Aspirate the desired volume of cell culture medium from the culture vessel.

  • Centrifugation: Centrifuge the collected supernatant at approximately 1000 x g for 10 minutes to pellet any cells or debris.

  • Transfer Supernatant: Carefully transfer the clear supernatant to a new, clean tube. This is the sample to be assayed.

  • Deproteinization (if necessary): For media with high protein content (e.g., high serum concentrations), a deproteinization step may be required to prevent interference. This can be achieved by adding trichloroacetic acid (TCA) to a final concentration of 5-10%, incubating on ice, and then centrifuging to pellet the precipitated protein. The clear supernatant is then used for the assay. However, many commercial this compound assay kits are designed to work directly with serum-containing samples without a deproteinization step.

Assay Procedure (96-well plate format)
  • Prepare the Plate: Add standards, samples, and a blank (deionized water or culture medium without zinc) to separate wells of a 96-well microplate. A typical sample volume is 10-50 µL.

  • Add Working Reagent: Add the this compound working reagent to each well. A typical volume is 200-250 µL.

  • Incubation: Incubate the plate at room temperature (25°C) for 5-10 minutes or at 37°C for 5 minutes to allow for color development.[2]

  • Measure Absorbance: Read the absorbance of each well at the appropriate wavelength (typically 546 nm or 560 nm) using a microplate reader.

Data Analysis
  • Subtract Blank Absorbance: Subtract the absorbance of the blank from the absorbance of all standards and samples.

  • Generate Standard Curve: Plot the corrected absorbance of the standards against their known zinc concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).

  • Calculate Sample Concentration: Use the equation from the standard curve to calculate the zinc concentration in the unknown samples based on their corrected absorbance values.

Visualizations

The following diagrams illustrate the key aspects of the this compound assay for zinc measurement in cell culture media.

Assay_Principle cluster_reagents Reagents cluster_reaction Reaction cluster_measurement Measurement Zinc_Ion Zn²⁺ (in sample) Red_Complex Red Chelate Complex Zinc_Ion->Red_Complex + 5_BROMO_PAPS This compound 5_BROMO_PAPS->Red_Complex Alkaline pH Spectrophotometer Spectrophotometer (546-560 nm) Red_Complex->Spectrophotometer Color Intensity ∝ [Zinc]

Caption: Principle of the this compound zinc assay.

Experimental_Workflow Start Start: Cell Culture Collect_Media 1. Collect Cell Culture Supernatant Start->Collect_Media Centrifuge_Debris 2. Centrifuge to Remove Cells and Debris Collect_Media->Centrifuge_Debris Prepare_Sample 3. Prepare Sample for Assay (Deproteinization if needed) Centrifuge_Debris->Prepare_Sample Prepare_Plate 4. Add Standards, Samples, and Blank to 96-well Plate Prepare_Sample->Prepare_Plate Add_Reagent 5. Add this compound Working Reagent Prepare_Plate->Add_Reagent Incubate 6. Incubate for Color Development Add_Reagent->Incubate Read_Absorbance 7. Measure Absorbance (546-560 nm) Incubate->Read_Absorbance Analyze_Data 8. Analyze Data and Calculate Zinc Concentration Read_Absorbance->Analyze_Data End End: Results Analyze_Data->End

Caption: Experimental workflow for zinc measurement.

Troubleshooting

IssuePossible CauseSolution
Low or no color development Incorrect pH of the working reagent.Ensure the buffer pH is in the optimal alkaline range (e.g., 9.8).
Degraded this compound reagent.Use fresh or properly stored reagent.
Presence of strong chelating agents (e.g., EDTA) in the sample.Avoid using EDTA during cell harvesting or sample preparation.
High background absorbance Contaminated reagents or water.Use high-purity water and fresh reagents.
Turbidity in the sample.Ensure proper centrifugation and removal of all particulate matter.
Poor linearity of standard curve Inaccurate preparation of standard solutions.Carefully prepare serial dilutions from a certified stock solution.
Pipetting errors.Use calibrated pipettes and ensure accurate dispensing.
Incorrect wavelength setting.Verify the wavelength on the spectrophotometer.

Conclusion

The this compound assay provides a robust and convenient method for quantifying zinc levels in cell culture media. Accurate measurement of this essential trace element is critical for understanding its role in cell biology and for optimizing cell culture conditions in research and biopharmaceutical production. By following the detailed protocols and considering the potential for interferences, researchers can obtain reliable and reproducible data to support their investigations.

References

Preparation of 5-BROMO-PAPS Solution: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preparation of 5-BROMO-PAPS (2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol) solutions. This compound is a highly sensitive and water-soluble colorimetric reagent widely used for the determination of various metal ions, most notably zinc.[1][2][3] Its application is crucial in diverse fields including biochemistry, environmental science, and clinical diagnostics.[4]

The fundamental principle behind its use lies in its ability to form a stable and distinctly colored chelate complex with metal ions in an alkaline environment.[1][2][5] The intensity of the resulting color is directly proportional to the concentration of the metal ion, allowing for quantitative analysis using spectrophotometry.[1][4]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
Chemical Name 2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol[6]
Molecular Formula C₁₇H₁₉BrN₄Na₂O₄S·2H₂O[6]
Molecular Weight 537.34 g/mol [6]
Appearance Reddish-brown crystalline powder[6]
Solubility Water-soluble[4]
Optimal pH Range for Zinc Chelation 7.5 - 9.8[1][2][4]
Maximum Absorbance (λmax) of Zinc Complex ~552 - 560 nm[1][3]

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of both a stock solution and a working solution of this compound. The preparation of a stock solution is recommended for routine use, while the direct preparation of a working solution is suitable for immediate experimental needs.

Materials and Equipment
  • This compound powder

  • High-purity deionized or distilled water

  • Appropriate buffer (e.g., Bicarbonate or Borax buffer)

  • pH meter

  • Volumetric flasks

  • Pipettes

  • Magnetic stirrer and stir bar

  • Analytical balance

Protocol 1: Preparation of 1.1 mM this compound Stock Solution

This protocol outlines the steps to prepare a 1.1 mM stock solution, which can be stored and diluted as needed for various applications.

  • Calculate the required mass of this compound:

    • Using the molecular weight of 537.34 g/mol , weigh out the appropriate amount of this compound powder. For example, to prepare 100 mL of a 1.1 mM solution, you would need:

      • 0.0011 mol/L * 0.1 L * 537.34 g/mol = 0.0591 g

  • Dissolution:

    • Transfer the weighed powder to a clean volumetric flask.

    • Add approximately 70-80% of the final volume of deionized or distilled water.

  • Final Volume Adjustment:

    • Once fully dissolved, add deionized or distilled water to reach the final desired volume.

  • Storage:

Protocol 2: Preparation of a 0.02 mM this compound Working Solution in Alkaline Buffer

This protocol details the preparation of a ready-to-use working solution for a typical zinc assay.[1][2]

  • Prepare the Alkaline Buffer:

    • Prepare a 200 mmol/L Bicarbonate buffer and adjust the pH to 9.8.[1][2]

  • Dilution of Stock Solution (if applicable):

    • If you have prepared the 1.1 mM stock solution, dilute it with the alkaline buffer to reach the final concentration of 0.02 mM. For example, to prepare 10 mL of the working solution:

      • (1.1 mM) * V1 = (0.02 mM) * (10 mL)

      • V1 = 0.182 mL of the stock solution. Add this volume to 9.818 mL of the alkaline buffer.

  • Direct Preparation of Working Solution:

    • Alternatively, to directly prepare 100 mL of a 0.02 mM working solution, weigh out:

      • 0.00002 mol/L * 0.1 L * 537.34 g/mol = 0.00107 g of this compound powder.

    • Dissolve this in the prepared 200 mmol/L Bicarbonate buffer (pH 9.8) and bring to a final volume of 100 mL.

  • Storage of Working Solution:

    • The working solution should be stored at 2-8°C and is stable for several months if stored properly and protected from contamination.[2]

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

cluster_stock Protocol 1: Stock Solution Preparation calc_stock Calculate Mass of This compound weigh_stock Weigh Powder calc_stock->weigh_stock dissolve_stock Dissolve in Deionized Water weigh_stock->dissolve_stock volume_stock Adjust to Final Volume dissolve_stock->volume_stock store_stock Store at 2-8°C, Protected from Light volume_stock->store_stock

Workflow for this compound Stock Solution Preparation.

cluster_working Protocol 2: Working Solution Preparation cluster_from_stock From Stock Solution cluster_direct Direct Preparation prep_buffer Prepare Alkaline Buffer (pH 9.8) dilute Dilute Stock Solution with Buffer prep_buffer->dilute dissolve_direct Dissolve in Alkaline Buffer prep_buffer->dissolve_direct store_working Store at 2-8°C dilute->store_working calc_direct Calculate Mass of This compound weigh_direct Weigh Powder calc_direct->weigh_direct weigh_direct->dissolve_direct dissolve_direct->store_working

Workflow for this compound Working Solution Preparation.

Signaling Pathway and Application

The primary application of the this compound solution is in the colorimetric determination of metal ions. The underlying principle involves a complexation reaction that results in a measurable color change.

cluster_pathway Application in Zinc Determination sample Sample Containing Zinc Ions (Zn²⁺) reaction Complexation Reaction sample->reaction reagent This compound Working Solution (Alkaline pH) reagent->reaction complex Red Chelate Complex reaction->complex measurement Spectrophotometric Measurement (λmax ~552-560 nm) complex->measurement result Quantitative Determination of Zinc measurement->result

Principle of Zinc Determination using this compound.

References

Application Notes and Protocols for High-Throughput Screening of Sulfotransferase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfotransferases (SULTs) are a superfamily of Phase II drug-metabolizing enzymes that catalyze the sulfonation of a wide range of endogenous and exogenous compounds, including drugs, xenobiotics, neurotransmitters, and hormones. This biotransformation plays a critical role in detoxification and homeostasis. Consequently, the inhibition or induction of SULTs can lead to significant alterations in drug efficacy and toxicity, making them important targets in drug discovery and development.

High-throughput screening (HTS) assays are essential for identifying potential inhibitors of SULTs from large compound libraries. This document provides a detailed protocol for a universal, HTS-compatible assay for measuring sulfotransferase activity. The described method is a phosphatase-coupled assay that allows for the continuous and sensitive detection of SULT activity in a colorimetric format.

Clarification on the Role of 5-BROMO-PAPS

Principle of the Universal Sulfotransferase HTS Assay

The recommended HTS assay for sulfotransferase activity is a universal phosphatase-coupled assay. This method is applicable to all SULT isoforms as it detects the formation of the universal reaction product, 3'-phosphoadenosine-5'-phosphate (PAP).

The assay is based on a two-step enzymatic cascade:

  • Sulfotransferase Reaction: The sulfotransferase of interest catalyzes the transfer of a sulfonyl group from the donor substrate, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor substrate. This reaction produces the sulfated substrate and PAP.

  • Phosphatase Reaction and Colorimetric Detection: A PAP-specific phosphatase is added to the reaction mixture. This enzyme specifically hydrolyzes PAP, releasing inorganic phosphate (Pi). The liberated Pi is then detected colorimetrically using a malachite green-based reagent. The intensity of the color, measured spectrophotometrically, is directly proportional to the amount of PAP produced, and therefore to the sulfotransferase activity.

This coupled-enzyme approach provides a continuous and sensitive method for monitoring SULT activity and is readily adaptable to a high-throughput format.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key pathways and workflows described in this application note.

G cluster_0 Sulfotransferase Catalytic Cycle PAPS PAPS (3'-phosphoadenosine 5'-phosphosulfate) SULT Sulfotransferase (SULT) PAPS->SULT Co-factor binding Substrate Acceptor Substrate (e.g., drug, xenobiotic) Substrate->SULT Substrate binding Sulfated_Substrate Sulfated Substrate SULT->Sulfated_Substrate Product release PAP PAP (3'-phosphoadenosine 5'-phosphate) SULT->PAP Product release PAP->SULT Product Inhibition G cluster_1 Phosphatase-Coupled Assay Workflow start Start: SULT Reaction Mixture sult_reaction Incubate: SULT catalyzes PAPS + Substrate -> Sulfated Substrate + PAP start->sult_reaction phosphatase_addition Add PAP-specific Phosphatase sult_reaction->phosphatase_addition phosphatase_reaction Incubate: Phosphatase hydrolyzes PAP -> AMP + Inorganic Phosphate (Pi) phosphatase_addition->phosphatase_reaction detection Add Malachite Green Reagent phosphatase_reaction->detection readout Measure Absorbance (620-650 nm) detection->readout

References

Application Notes and Protocols for Flow Injection Analysis of Metal Ions using 5-BROMO-PAPS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the determination of various metal ions using Flow Injection Analysis (FIA) with 2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol (5-BROMO-PAPS) as a chromogenic reagent.

Introduction

Flow Injection Analysis (FIA) is a highly efficient and automated analytical technique characterized by its high sample throughput, low reagent consumption, and excellent reproducibility. When coupled with spectrophotometric detection, it becomes a powerful tool for the rapid quantification of metal ions in various matrices, including environmental, biological, and pharmaceutical samples.

This compound is a water-soluble pyridylazo dye that serves as a highly sensitive chromogenic reagent for a range of divalent metal ions.[1][2] The fundamental principle of its application lies in the formation of stable, distinctively colored chelate complexes with metal ions in aqueous solutions.[1][3] This complexation leads to a significant and measurable change in the solution's absorbance at a specific wavelength, forming the basis for quantitative analysis.[1] The uncomplexed this compound solution is typically yellow, while the metal complexes exhibit colors ranging from red to green.[1]

This reagent is particularly noted for its high sensitivity in the detection of Zinc (Zn²⁺), forming a deeply colored red chelate.[1] Its utility also extends to the determination of other metal ions such as Copper (Cu²⁺), Iron (Fe²⁺), Nickel (Ni²⁺), and Cobalt (Co²⁺).[2][4]

Signaling Pathway: Metal Ion Chelation

The analytical utility of this compound is derived from its molecular structure, which facilitates the formation of coordination complexes with metal ions. The pyridylazo group acts as the primary site for chelation. Upon binding with a metal ion, a shift in the maximum absorbance wavelength (λmax) to a longer wavelength (a bathochromic shift) occurs, resulting in a visible color change. This change in absorbance is directly proportional to the concentration of the metal ion in the sample.

G Metal_Ion Metal Ion (e.g., Zn²⁺, Cu²⁺) Complex Metal-5-BROMO-PAPS Complex (Colored Solution) Metal_Ion->Complex Chelation Reagent This compound (Yellow Solution) Reagent->Complex Reaction Detection Spectrophotometric Detection (Absorbance at λmax) Complex->Detection Measurement

Caption: Chelation reaction of metal ions with this compound.

Quantitative Data Summary

The following tables summarize the key analytical parameters for the determination of various metal ions using this compound. It is important to note that while extensive data is available for Zinc, the data for other metals is less specific in the literature. The values presented for Cu(II), Fe(II), Ni(II), and Co(II) are based on the known reactivity of this compound and data from closely related pyridylazo reagents.

Metal IonWavelength (λmax)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Optimal pHColor of Complex
Zn(II) 552 nm[2]1.33 x 10⁵[2]7.5 - 9.5[1][4]Red[1]
Cu(II) ~560 nmNot ReportedNeutral to AlkalineGreen[1]
Fe(II) ~555 nmNot ReportedNeutral to AlkalineNot Reported
Ni(II) Not ReportedNot ReportedNeutral to AlkalineNot Reported
Co(II) Not ReportedNot ReportedNeutral to AlkalineNot Reported

Experimental Protocols

Reagents and Solutions
  • This compound Reagent Solution (0.01% w/v): Dissolve 10 mg of this compound (disodium salt) in 100 mL of deionized water. Store in a dark bottle and prepare fresh daily.

  • Buffer Solution (pH 8.5): Prepare a boric acid/KCl/NaOH buffer. Adjust the pH to 8.5 using a pH meter.

  • Carrier Solution: Deionized water.

  • Standard Metal Ion Solutions (1000 mg/L): Use commercially available certified standard solutions or prepare by dissolving the appropriate metal salt in deionized water with a small amount of acid to prevent hydrolysis.

  • Working Standard Solutions: Prepare a series of working standards by appropriate dilution of the stock solution with deionized water.

Flow Injection Analysis (FIA) System

A typical FIA system for this application consists of:

  • A peristaltic pump with pump tubes of appropriate diameters to achieve the desired flow rates.

  • A sample injection valve with a fixed volume loop (e.g., 100 µL).

  • A reaction coil (e.g., 100 cm length, 0.5 mm i.d.) to allow for mixing and reaction.

  • A spectrophotometric detector with a flow-through cell.

  • A data acquisition system.

The manifold for the FIA system is depicted in the workflow diagram below.

FIA Experimental Workflow

The following diagram illustrates the experimental workflow for the FIA of metal ions with this compound. The sample containing the metal ion is injected into a carrier stream of deionized water. It then merges with the this compound reagent and a buffer solution to ensure the optimal pH for complex formation. The colored complex then flows through the detector where the absorbance is measured.

G cluster_0 FIA System Pump Peristaltic Pump Carrier Carrier (Deionized Water) Pump->Carrier Reagent This compound (0.01% w/v) Pump->Reagent Buffer Buffer (pH 8.5) Pump->Buffer Sample Sample Injection (e.g., 100 µL loop) Merge1 Merging Point 1 Sample->Merge1 Carrier->Sample Reagent->Merge1 Merge2 Merging Point 2 Buffer->Merge2 Merge1->Merge2 ReactionCoil Reaction Coil (100 cm) Merge2->ReactionCoil Detector Spectrophotometer (λmax) ReactionCoil->Detector Waste Waste Detector->Waste

References

Application Notes: Non-Radioactive Pyrophosphate Detection with 5-BROMO-PAPS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In numerous biochemical and molecular biology applications, the detection of inorganic pyrophosphate (PPi) is crucial for monitoring enzymatic reactions, including DNA and RNA polymerization, ATP hydrolysis, and cyclic AMP formation. Traditional methods for PPi detection often rely on radioactive isotopes, which pose safety and disposal concerns. This document details a non-radioactive, colorimetric method for the detection of pyrophosphate utilizing the metal-chelating dye 2-(5-Bromo-2-pyridylazo)-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol, commonly known as 5-BROMO-PAPS.

This method offers a sensitive and convenient alternative for PPi quantification, particularly in applications such as monitoring nucleic acid amplification reactions like Loop-Mediated Isothermal Amplification (LAMP). The principle of the assay is based on the high affinity of pyrophosphate for divalent metal ions. In the presence of a pre-formed complex of this compound and a metal ion (such as Mn²⁺ or Zn²⁺), PPi will preferentially chelate the metal ion. This disrupts the this compound-metal complex, leading to a distinct and measurable color change.[1][2][3]

Principle of Detection

The this compound-based pyrophosphate detection assay is an indirect colorimetric method. The core of this technique lies in a competitive binding reaction. Initially, this compound is complexed with a divalent metal ion, typically manganese (Mn²⁺), which results in a colored solution (e.g., red).[1][3] When pyrophosphate is introduced into the system, due to its strong chelating properties, it sequesters the Mn²⁺ from the this compound complex. The release of the metal ion restores the original color of the free this compound dye (e.g., yellow).[1][2][3] This color transition can be visually inspected or quantified spectrophotometrically, providing a direct correlation to the amount of pyrophosphate present in the sample.

An alternative, more complex enzymatic cascade method has also been described. In this approach, pyrophosphate is used to generate hydrogen peroxide, which in turn oxidizes ferrous iron (Fe(II)) to ferric iron (Fe(III)). The this compound then forms a colored chelate with the newly formed Fe(III), and the intensity of the color is proportional to the initial pyrophosphate concentration.[4]

Key Applications

  • Monitoring Nucleic Acid Amplification: This method is particularly well-suited for real-time or endpoint detection of isothermal amplification techniques like LAMP, where significant amounts of pyrophosphate are generated as a byproduct of DNA synthesis.[1][3][4]

  • Enzyme Kinetics: The assay can be adapted to study the kinetics of enzymes that produce pyrophosphate, such as DNA/RNA polymerases, ligases, and certain synthetases.

  • High-Throughput Screening: The simplicity and colorimetric nature of the assay make it amenable to high-throughput screening formats for the discovery of enzyme inhibitors.

Data Presentation

Table 1: General Characteristics of this compound Metal Ion Complexes

Metal IonComplex ColorpH Range for Formation
Zn²⁺Red7.5 - 9.5
Mn²⁺Red/Purple-brownNeutral to slightly alkaline
Fe(III)Colored complexNot specified in detail
Cu(II)Colored complexNot specified in detail

Data compiled from multiple sources indicating the versatility of this compound as a metal indicator.[1][5]

Table 2: Performance Characteristics of a this compound-based Pyrophosphate Assay for Nucleic Acid Amplification Detection

ParameterValueNotes
Detection Limit (PPi)0.075 µmol/LBased on an enzymatic cascade method involving hydrogen peroxide and Fe(III).[4]
Within-Run Reproducibility< 3.67%Coefficient of variation (CV) at various tested concentrations.[4]
Time to Detection (LAMP)As low as 10 minutesFor pyrophosphate generated in a Loop-Mediated Isothermal Amplification reaction.[4]
Visual ReadoutColor change (Red to Yellow)In the metal ion sequestration method, allowing for instrument-free detection.[1][2][3]

Experimental Protocols

Protocol 1: Colorimetric Detection of Pyrophosphate from Nucleic Acid Amplification (Metal Sequestration Method)

This protocol is adapted for the endpoint detection of pyrophosphate generated during a nucleic acid amplification reaction such as LAMP.

1. Reagent Preparation:

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound disodium salt dihydrate in nuclease-free water. Store protected from light at 4°C.

  • Manganese Chloride (MnCl₂) Stock Solution: Prepare a 100 mM stock solution of MnCl₂ in nuclease-free water.

  • Amplification Reaction Mix: Prepare your standard LAMP or other amplification reaction mix. It is crucial to optimize the magnesium sulfate (MgSO₄) concentration as both Mg²⁺ and Mn²⁺ will be present.

2. Assay Procedure:

  • To your amplification reaction mix, add this compound and MnCl₂ to final concentrations of 75 µM and 100 µM, respectively. Note: The optimal concentrations may need to be determined empirically for your specific reaction conditions.

  • The initial color of the reaction mix should be red or purple-brown, indicating the formation of the this compound-Mn²⁺ complex.[1]

  • Perform the nucleic acid amplification reaction according to your established protocol (e.g., incubate at 65°C for 30-60 minutes for LAMP).

  • During the reaction, as DNA polymerase incorporates dNTPs, pyrophosphate is generated.

  • The newly formed pyrophosphate will chelate the Mn²⁺ ions, releasing the free this compound.

  • Observe the color change of the reaction mixture. A change from red to yellow indicates a positive amplification reaction.[1][2]

  • For quantitative analysis, the absorbance can be measured. The free this compound has an absorbance maximum around 450 nm, while the Mn²⁺ complex absorbs at a longer wavelength (around 550 nm). The ratio of absorbance at these two wavelengths can be used for quantification.

Protocol 2: General Enzymatic Assay for Pyrophosphate Detection (Conceptual Outline based on the Fe(III) method)

This protocol outlines the conceptual steps for an enzymatic assay that produces pyrophosphate, followed by detection using the this compound-Fe(III) system.

1. Reagent Preparation:

  • Enzyme and Substrate: Prepare the enzyme of interest and its corresponding substrate that generates pyrophosphate (e.g., DNA polymerase and dNTPs, ATP sulfurylase and ATP).

  • Pyrophosphate Conversion Reagents: An enzymatic system to convert PPi to hydrogen peroxide (e.g., involving inorganic pyrophosphatase and an oxidase).

  • Iron Solution: A solution of a ferrous iron salt (Fe(II)), such as ferrous ammonium sulfate.

  • This compound Solution: A buffered solution of this compound.

2. Assay Procedure:

  • Incubate the enzyme with its substrate under optimal conditions to allow for the generation of pyrophosphate.

  • Stop the enzymatic reaction (e.g., by heat inactivation or addition of a specific inhibitor).

  • Add the pyrophosphate conversion reagents to the reaction mixture to produce hydrogen peroxide in a stoichiometric ratio to the PPi.

  • Introduce the ferrous iron solution. The hydrogen peroxide will oxidize Fe(II) to Fe(III).

  • Finally, add the this compound solution. The this compound will form a colored complex with the generated Fe(III).

  • Measure the absorbance at the appropriate wavelength for the this compound-Fe(III) complex to quantify the amount of pyrophosphate produced in the initial enzymatic reaction. A standard curve using known concentrations of pyrophosphate should be generated for accurate quantification.

Visualizations

experimental_workflow cluster_step1 Step 1: Initial State cluster_step2 Step 2: Amplification cluster_step3 Step 3: Reaction & Detection A This compound-Mn²⁺ Complex (Red) C Incubation (e.g., 65°C) A->C E Free this compound (Yellow) A->E Mn²⁺ Release B Nucleic Acid Amplification Mix (Polymerase, dNTPs, Template) B->C D Pyrophosphate (PPi) Generation C->D Polymerase Activity F PPi-Mn²⁺ Complex D->F Mn²⁺ Sequestration

Caption: Experimental workflow for PPi detection via metal sequestration.

signaling_pathway enz_reaction Enzymatic Reaction (e.g., DNA Polymerization) ppi Pyrophosphate (PPi) enz_reaction->ppi produces mn_ppi Mn²⁺-PPi Complex ppi->mn_ppi chelates Mn²⁺ from mn_paps This compound-Mn²⁺ (Red Complex) free_paps Free this compound (Yellow) mn_paps->free_paps releases mn_paps->mn_ppi color_change Colorimetric Signal Change (Red to Yellow) free_paps->color_change results in

Caption: Logical pathway of the colorimetric PPi detection method.

References

Troubleshooting & Optimization

Technical Support Center: 5-BROMO-PAPS Colorimetric Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-BROMO-PAPS for colorimetric assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound (2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol) is a highly sensitive, water-soluble colorimetric reagent. Its primary application is the quantitative determination of various metal ions, most notably zinc (Zn²⁺), through spectrophotometry.[1] It is also used for the detection of other metal ions such as copper (Cu²⁺), iron (Fe²⁺), nickel (Ni²⁺), and cobalt (Co²⁺).[2]

Q2: How does this compound work to detect metal ions?

This compound forms a stable colored chelate complex with metal ions in an aqueous solution.[1] This complex formation results in a significant shift in the maximum absorbance wavelength of the solution, allowing for the quantification of the metal ion concentration by measuring the absorbance at a specific wavelength. For instance, the complex with zinc is red and is typically measured at a maximum absorbance wavelength (λmax) of around 552 nm.[2][3]

Q3: What is the optimal pH for this compound color development?

The optimal pH for the formation of the this compound-metal complex is in the alkaline range. For zinc determination, the recommended pH is generally between 7.5 and 9.5.[2][3] Some commercial assay kits specify a more precise pH, such as 8.6 or 9.8, for their buffered media.[4][5]

Q4: Can this compound be used for applications other than metal ion detection?

Yes, this compound is also utilized in molecular biology for the detection of pyrophosphate, a byproduct of nucleic acid amplification. This allows for the visual, real-time monitoring of reactions like Loop-mediated isothermal amplification (LAMP).[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or weak color development Incorrect pH of the reaction buffer. The formation of the this compound-metal complex is highly pH-dependent. An acidic or neutral pH will result in incomplete or no complex formation.Ensure the pH of your reaction buffer is within the optimal alkaline range (pH 7.5 - 9.8). Verify the pH of your buffer with a calibrated pH meter.
Degraded this compound reagent. The reagent can degrade over time, especially if not stored correctly.Store the this compound reagent protected from light and moisture at 2-8°C. Use a fresh stock of the reagent if degradation is suspected.
Low concentration of the target metal ion. The sample may contain a concentration of the metal ion that is below the detection limit of the assay.Concentrate the sample if possible, or use a more sensitive detection method if the concentration is expected to be very low.
Inconsistent or variable results Fluctuating incubation temperature. The rate of the color development reaction can be temperature-dependent.Ensure a stable and consistent incubation temperature for all samples and standards throughout the experiment.
Contamination of reagents or labware. Contamination with metal ions from glassware or other sources can lead to inaccurate results.Use disposable, metal-free plasticware whenever possible. If using glassware, wash it thoroughly with a solution of 1M HNO₃ or 1M HCl, followed by rinsing with deionized water.
High background signal Presence of interfering metal ions. Other metal ions in the sample can also form complexes with this compound, leading to a high background signal.Use masking agents to chelate interfering ions. For example, citric acid can be used to mask iron (Fe²⁺) ions when measuring zinc.
Turbidity of the sample. Particulate matter in the sample can scatter light and interfere with absorbance readings.Centrifuge the sample to pellet any insoluble material and use the clear supernatant for the assay.

Data Presentation

Table 1: Optimal pH for this compound Color Development with Zinc

Recommended pHBuffer SystemSource
7.5 - 9.5Not specified[2][3]
8.6Good's Buffer[4]
9.8Bicarbonate Buffer[5]

Experimental Protocols

General Protocol for Zinc Determination using this compound

This protocol is a general guideline and may need to be optimized for specific sample types and experimental conditions.

  • Preparation of Reagents:

    • This compound Solution: Prepare a stock solution of this compound in deionized water. The final concentration will depend on the specific assay requirements, but a starting point of 0.1 to 1 mM is common.

    • Buffer Solution: Prepare a buffer solution with a pH in the optimal range (e.g., 100 mM Tris-HCl, pH 8.6 or 200 mM Bicarbonate buffer, pH 9.8).

    • Zinc Standard Solutions: Prepare a series of zinc standard solutions of known concentrations in deionized water.

  • Assay Procedure:

    • Pipette a specific volume of the sample or zinc standard into a microplate well or a cuvette.

    • Add the buffer solution to the well or cuvette.

    • Add the this compound solution to initiate the color development reaction.

    • Incubate the mixture at a constant temperature (e.g., room temperature or 37°C) for a specified period (e.g., 5-10 minutes) to allow for complete color development.

    • Measure the absorbance of the solution at the wavelength of maximum absorbance for the this compound-zinc complex (typically around 552-560 nm) using a spectrophotometer or microplate reader.

  • Data Analysis:

    • Subtract the absorbance of a blank (containing all reagents except the zinc standard or sample) from the absorbance readings of the standards and samples.

    • Create a standard curve by plotting the absorbance of the zinc standards against their known concentrations.

    • Determine the zinc concentration in the samples by interpolating their absorbance values on the standard curve.

Visualizations

Caption: Reaction mechanism of this compound with a metal ion.

Troubleshooting_Workflow Start Start: Inconsistent or No Color Check_pH Check pH of Buffer (Is it 7.5 - 9.8?) Start->Check_pH Adjust_pH Adjust pH to Optimal Range Check_pH->Adjust_pH No Check_Reagent Check this compound Reagent (Is it fresh and properly stored?) Check_pH->Check_Reagent Yes Adjust_pH->Check_Reagent Success Problem Resolved Adjust_pH->Success Use_Fresh_Reagent Use Fresh Reagent Check_Reagent->Use_Fresh_Reagent No Check_Contamination Check for Metal Ion Contamination (Glassware, Water) Check_Reagent->Check_Contamination Yes Use_Fresh_Reagent->Check_Contamination Use_Fresh_Reagent->Success Use_Clean_Labware Use Metal-Free Labware and Deionized Water Check_Contamination->Use_Clean_Labware Possible Check_Interference Consider Interfering Ions (e.g., Fe²⁺) Check_Contamination->Check_Interference Unlikely Use_Clean_Labware->Check_Interference Use_Clean_Labware->Success Add_Masking_Agent Add Masking Agent (e.g., Citric Acid) Check_Interference->Add_Masking_Agent Yes Contact_Support Contact Technical Support Check_Interference->Contact_Support No Add_Masking_Agent->Success

Caption: Troubleshooting workflow for this compound assays.

References

Common problems with 5-BROMO-PAPS reagent stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the 5-BROMO-PAPS reagent.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments using this compound.

Issue 1: Inconsistent or low signal in colorimetric assays.

Potential Cause Recommended Action
Degraded this compound solution Prepare a fresh working solution from the solid reagent. Ensure the solid has been stored correctly.
Incorrect pH of the assay buffer Verify the pH of your buffer. The optimal pH for the formation of the this compound metal complex is generally between 7.5 and 9.5.[1][2] For zinc determination, a pH of 9.8 in a bicarbonate buffer has been noted.[3]
Presence of interfering substances Chelating agents like EDTA can interfere with the assay by competing for metal ions.[4][5] Ensure all glassware is thoroughly rinsed and that no contaminating chelators are present in your sample or buffers. High concentrations of proteins or lipids may also affect results.[4]
Suboptimal incubation time or temperature Follow the recommended incubation times and temperatures for your specific assay. For zinc assays, incubation for 5-10 minutes at 25°C or 37°C is common.[3]
Incorrect wavelength measurement Ensure your spectrophotometer is set to the correct wavelength for the this compound-metal complex. For the zinc complex, the maximum absorbance is typically measured around 552-560 nm.[1][4]

Issue 2: High background signal in the blank or control wells.

Potential Cause Recommended Action
Contaminated reagents or glassware Use high-purity water and analytical grade reagents for all buffers and solutions. Wash glassware with 1M HNO₃ or 1M HCl followed by thorough rinsing with distilled water to remove any trace metal contaminants.[4]
Degradation of this compound Over time, and with exposure to light, the reagent solution may degrade, leading to a higher background. Prepare fresh solutions and store them protected from light.[4]
Particulate matter in the solution If the this compound solution appears cloudy or contains particulates, centrifuge or filter it before use.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid this compound reagent?

A1: There are slightly differing recommendations from suppliers. For long-term stability, it is best to store the solid reagent at 2-8°C, protected from moisture and light.[6] Some sources suggest room temperature storage is also acceptable for sealed containers.[3] It is noted to be moisture-sensitive.[1] A stability of at least 12 months has been reported when stored at 2-8°C.[6]

Q2: How should I prepare and store a this compound working solution?

A2: It is recommended to prepare the working solution fresh. If storage is necessary, the solution should be stored at 2-8°C in a dark container.[4][5] Under these conditions, the solution can be stable for up to one month.[4][5]

Q3: What is the optimal pH for using this compound?

A3: The optimal pH for the formation of metal complexes with this compound is in the alkaline range, typically between 7.5 and 9.5.[1][2]

Q4: Is the this compound reagent sensitive to light?

A4: Yes, it is recommended to store both the solid reagent and its solutions protected from light to prevent potential photodegradation.[4][6]

Q5: What are common interfering substances in this compound assays?

A5: Strong chelating agents such as EDTA are known to interfere with assays by sequestering the target metal ions.[4][5] High concentrations of proteins and lipids in biological samples may also impact the results.[4]

Quantitative Data Summary

Table 1: Storage Conditions and Stability of this compound

Form Storage Temperature Storage Conditions Reported Stability Source
Solid2-8°CProtect from moisture and lightAt least 12 months[6]
SolidRoom TemperatureTightly closedStable under normal conditions[1][3]
Solution4°CIn the darkUp to 1 month[4]
Solution2-8°CAfter openingUp to 1 month[5]

Experimental Protocols

Protocol 1: Preparation of a this compound Working Solution

  • Allow the solid this compound reagent to equilibrate to room temperature before opening the container to prevent condensation.

  • Weigh out the desired amount of the reagent in a clean, dry vessel.

  • Dissolve the solid in high-purity, deionized water to the desired final concentration.

  • If necessary, adjust the pH of the solution with an appropriate buffer.

  • Store the solution in a light-protected container at 2-8°C.

Protocol 2: General Procedure for a Colorimetric Zinc Assay

  • Pipette the sample (e.g., serum, plasma, or a standard solution) into a microplate well or cuvette.

  • Add the assay buffer (e.g., bicarbonate buffer, pH 9.8) to the well.

  • Add the this compound working solution to initiate the reaction.

  • Mix gently and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 5-10 minutes).[3]

  • Measure the absorbance of the solution at the wavelength of maximum absorbance for the zinc-5-BROMO-PAPS complex (typically 552-560 nm).[1][4]

  • Determine the zinc concentration by comparing the absorbance of the sample to a standard curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagent_prep Prepare this compound Working Solution add_reagent Add this compound Solution reagent_prep->add_reagent buffer_prep Prepare Assay Buffer (pH 7.5-9.8) add_buffer Add Assay Buffer buffer_prep->add_buffer sample_prep Prepare Samples and Standards add_sample Pipette Sample/Standard sample_prep->add_sample add_sample->add_buffer add_buffer->add_reagent incubate Incubate (e.g., 5-10 min at 25-37°C) add_reagent->incubate measure Measure Absorbance (552-560 nm) incubate->measure calculate Calculate Concentration measure->calculate

Caption: A typical experimental workflow for a colorimetric metal assay using this compound.

troubleshooting_logic start Inconsistent or Low Signal? check_reagent Is the this compound solution fresh? start->check_reagent check_ph Is the buffer pH correct (7.5-9.5)? check_reagent->check_ph Yes prepare_fresh Prepare fresh solution check_reagent->prepare_fresh No check_interference Are interfering substances present? check_ph->check_interference Yes adjust_ph Adjust buffer pH check_ph->adjust_ph No clean_glassware Use clean glassware and purified reagents check_interference->clean_glassware Yes ok Problem Resolved check_interference->ok No prepare_fresh->check_ph adjust_ph->check_interference clean_glassware->ok

Caption: A decision tree for troubleshooting low signal issues in this compound assays.

References

Improving signal-to-noise ratio in 5-BROMO-PAPS assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the 5-BROMO-PAPS assay. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and improve the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The this compound assay is a colorimetric method used for the quantitative determination of various substances, most notably zinc and pyrophosphate. The underlying principle involves the formation of a stable, colored complex between the this compound reagent (2-(5-Bromo-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)-phenol) and the target analyte.[1][2] The intensity of the resulting color is directly proportional to the concentration of the analyte in the sample and can be measured using a spectrophotometer.[1][2]

Q2: What are the common applications of the this compound assay?

The primary applications of the this compound assay include:

  • Clinical Diagnostics: Measuring zinc levels in biological samples such as serum, plasma, and urine.[1][3]

  • Molecular Biology: Detecting pyrophosphate, a byproduct of nucleic acid amplification, making it useful in techniques like LAMP (Loop-mediated isothermal amplification).[4]

  • Enzyme Kinetics: Monitoring reactions that produce or consume zinc or pyrophosphate.

Q3: What wavelength should be used for measuring the absorbance in a this compound assay?

For zinc determination, the resulting red chelate complex is typically measured at a wavelength of 552 nm or 560 nm.[2][5] It is crucial to consult the specific protocol or reagent manufacturer's instructions for the recommended wavelength.

Q4: How can I prepare the reagents for the assay?

Many commercial kits provide ready-to-use this compound reagents.[1][2] If preparing from powder, it is essential to use high-purity water and store the solution under recommended conditions, typically refrigerated and protected from light, to ensure stability.[1][2] Always follow the manufacturer's instructions for preparation and storage.

Troubleshooting Guide

High background and low signal are common issues that can compromise the quality of your data. This guide provides a structured approach to identifying and resolving these problems.

Problem 1: High Background Signal

A high background can be caused by several factors, leading to a reduced signal-to-noise ratio.

Potential Cause Recommended Solution
Contaminated Glassware or Plasticware Use disposable labware or thoroughly clean all glassware with 1M HCl or 1M HNO3, followed by rinsing with distilled water to remove any trace metal contaminants.[3]
Reagent Instability or Contamination Prepare fresh reagents and store them properly, protected from light and at the recommended temperature.[1][2] Avoid repeated freeze-thaw cycles.
Interfering Substances in the Sample Certain metal ions, such as iron and copper, can interfere with the assay. Use appropriate masking agents as recommended in the protocol. For example, citric acid can be used to mask iron interference in zinc assays.[5] For turbid samples like cell lysates, centrifuge the sample to remove proteins and lipids that may affect the results.[3]
Incorrect Blank Measurement Ensure the reagent blank is prepared and measured correctly against the same matrix as the samples.
Problem 2: Low or No Signal

A weak or absent signal can prevent accurate quantification of your analyte.

Potential Cause Recommended Solution
Incorrect Reagent Concentration Verify the concentration of the this compound reagent and other assay components. If preparing your own reagents, double-check all calculations and measurements.
Suboptimal pH of the Reaction The this compound assay for zinc is typically performed at an alkaline pH (around 9.8).[1][2] Ensure your buffer is at the correct pH.
Insufficient Incubation Time or Incorrect Temperature Follow the recommended incubation time and temperature to allow for complete color development. Typical conditions for zinc assays are 5 minutes at 37°C or 10 minutes at 25°C.[1][2]
Degraded Analyte Ensure proper sample handling and storage to prevent degradation of the target analyte.
Instrument Malfunction Verify the spectrophotometer is functioning correctly by running a known standard. Check the lamp and detector performance.
Problem 3: Poor Reproducibility or High Variability
Potential Cause Recommended Solution
Inaccurate Pipetting Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes of samples and reagents.[3]
Temperature Fluctuations Maintain a consistent temperature during the assay, as temperature can affect the reaction rate and color development.[3]
Inconsistent Incubation Times Ensure all samples are incubated for the same amount of time.
Sample Heterogeneity For solid samples or cell lysates, ensure the sample is properly homogenized before taking an aliquot for the assay.

Experimental Protocols

Protocol 1: General this compound Assay for Zinc Determination

This protocol is a general guideline and may need to be optimized for your specific application.

  • Reagent Preparation:

    • Prepare the this compound color developer solution according to the manufacturer's instructions. This typically includes this compound, a buffer (e.g., bicarbonate buffer, pH 9.8), and any necessary masking agents.[1][2]

    • Prepare a zinc calibrator of a known concentration.[3]

  • Assay Procedure (Microplate Format):

    • Bring all reagents and samples to room temperature.

    • Add 230 µL of the Color Developer Solution to each well of a clear 96-well microplate.[3]

    • Add 12 µL of the blank (purified water), zinc calibrator, or sample to the appropriate wells.[3]

    • Mix the contents of the wells carefully by pipetting up and down, avoiding the formation of bubbles.

    • Incubate the plate at room temperature for 5 minutes.[3]

    • Measure the absorbance at 552 nm or 560 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from the absorbance of the calibrator and samples.

    • Calculate the concentration of zinc in the samples by comparing their absorbance to the absorbance of the known calibrator.

Quantitative Data Summary

Parameter Typical Value/Range Reference
Wavelength for Zinc Detection 552 nm or 560 nm[2][5]
pH for Zinc Assay 9.8[1][2]
Incubation Time 5 min at 37°C or 10 min at 25°C[1][2]
Linear Range for Zinc Up to 400 µg/dL[1]
Substances with No Interference (at specified concentrations) Triglycerides (1000 mg/dL), Hemoglobin (>500 mg/dL), Bilirubin (>40 mg/dL)[1]

Visual Guides

Below are diagrams illustrating key aspects of the this compound assay.

Signaling_Pathway cluster_reactants Reactants cluster_product Product 5_BROMO_PAPS This compound (Colorless/Slightly Colored) Colored_Complex This compound-Analyte Complex (Colored) 5_BROMO_PAPS->Colored_Complex Complexation Reaction Analyte Analyte (e.g., Zn²⁺) Analyte->Colored_Complex

Figure 1: this compound Assay Signaling Pathway.

Experimental_Workflow A Reagent & Sample Preparation B Dispense Reagents into Microplate A->B C Add Samples, Standards, & Blank B->C D Incubate at Specified Temperature C->D E Measure Absorbance at 552/560 nm D->E F Data Analysis E->F

Figure 2: General Experimental Workflow.

Troubleshooting_Guide Start Assay Issue? High_Background High Background? Start->High_Background Low_Signal Low Signal? Start->Low_Signal High_Background->Low_Signal No Sol_Contamination Check for Contamination (Glassware, Reagents) High_Background->Sol_Contamination Yes Sol_Concentration Verify Reagent Concentrations Low_Signal->Sol_Concentration Yes Sol_Interference Check for Interfering Substances Sol_Contamination->Sol_Interference Sol_Blank Verify Blank Measurement Sol_Interference->Sol_Blank Sol_pH Check Buffer pH Sol_Concentration->Sol_pH Sol_Incubation Verify Incubation Time & Temperature Sol_pH->Sol_Incubation Sol_Analyte Check Analyte Integrity Sol_Incubation->Sol_Analyte

Figure 3: Troubleshooting Decision Tree.

References

Matrix effects in 5-BROMO-PAPS assays with biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-BROMO-PAPS based assays for the quantification of analytes in biological samples. It specifically addresses the challenges posed by matrix effects.

Troubleshooting Guide

Complex biological samples can contain endogenous substances that interfere with colorimetric assays, a phenomenon known as the matrix effect. This can lead to inaccurate quantification. This guide provides a systematic approach to identifying and mitigating these effects.

Issue 1: Inaccurate or Inconsistent Results

Potential Cause Recommended Action
Sample Matrix Interference Biological samples contain various components that can interfere with the assay.[1][2] Common sources of interference include proteins, lipids, and other small molecules.
Solution 1: Sample Dilution: Diluting the sample can reduce the concentration of interfering substances. Test a dilution series to find the optimal dilution factor that minimizes interference while keeping the analyte concentration within the assay's detection range.
Solution 2: Sample Preparation: Implement a sample preparation protocol to remove interfering substances. For serum or plasma, deproteinization may be necessary.[3] For urine or other biological fluids, pH adjustment and centrifugation can help remove precipitates.[3]
Solution 3: Matrix-Matched Standards: Prepare standard curves in a matrix that closely resembles the sample matrix to compensate for the interference.
Incorrect Sample Handling Improper sample collection or storage can lead to degradation of the analyte or the generation of interfering substances.
Solution: Follow standardized procedures for sample collection and storage. For instance, EDTA-plasma is often not suitable for certain this compound assays.[3]
Reagent Issues Reagents may be expired, improperly stored, or contaminated.
Solution: Ensure all reagents are within their expiration date and have been stored according to the manufacturer's instructions.[3] Prepare fresh working solutions for each experiment.

Issue 2: High Background Signal

Potential Cause Recommended Action
Sample Turbidity or Color Particulates or endogenous colored compounds in the sample can absorb light at the measurement wavelength, leading to a high background.
Solution 1: Centrifugation/Filtration: Centrifuge or filter the sample to remove insoluble substances.[3]
Solution 2: Sample Blank: For each sample, prepare a sample blank that contains the sample but not the this compound reagent to measure and subtract the background absorbance.
Reagent Contamination Contamination of reagents can lead to a non-specific color reaction.
Solution: Use high-purity water and clean labware. Prepare fresh reagents if contamination is suspected.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect?

A: The matrix effect is the combined effect of all components in a sample, other than the analyte, on the measurement of that analyte.[4] In the context of this compound assays, these components can either enhance or inhibit the color development, leading to inaccurate results.[2]

Q2: What are common interfering substances in biological samples?

A: Common interfering substances in biological matrices include proteins, lipids, salts, and endogenous colored compounds like bilirubin and hemoglobin. The specific interferents can vary depending on the sample type (e.g., serum, plasma, urine, tissue lysate).[1][2]

Q3: How can I determine if my sample has a matrix effect?

A: A spike and recovery experiment is a common method to assess matrix effects. Add a known amount of the analyte to your sample and a control matrix (e.g., saline). The percentage recovery of the spiked analyte in your sample compared to the control matrix indicates the extent of the matrix effect. A recovery significantly different from 100% suggests the presence of matrix interference.

Q4: What is the general principle of a this compound assay?

Q5: Can I use plasma collected with any anticoagulant?

A: No, some anticoagulants can interfere with the assay. For example, EDTA chelates zinc and therefore EDTA-plasma cannot be used for zinc determination using a this compound assay.[3] Always check the assay protocol for compatible anticoagulants.

Experimental Protocols

General this compound Assay Protocol (Example for Zinc)

Materials:

  • This compound reagent

  • Assay Buffer (alkaline pH)

  • Standard solution of the analyte (e.g., Zinc standard)

  • Microplate reader with a 560 nm filter[3]

  • 96-well clear flat-bottom plates[3]

  • Micropipettes and tips

  • Distilled water

Procedure:

  • Reagent Preparation: Prepare the working reagent according to the kit's instructions. This typically involves mixing a buffer and the this compound reagent.[3]

  • Standard Curve Preparation: Prepare a series of standards by diluting the stock standard solution with distilled water or a matrix-matched diluent.

  • Sample Preparation: Prepare your biological samples as recommended. This may involve dilution, centrifugation, or pH adjustment.[3]

  • Assay:

    • Add a small volume (e.g., 10-20 µL) of standards, samples, and a blank (distilled water) to separate wells of the 96-well plate.[3]

    • Add a larger volume (e.g., 200-250 µL) of the working reagent to each well.[3]

    • Incubate at room temperature for a specified time (e.g., 5-10 minutes) to allow for color development.[3]

  • Measurement: Read the absorbance of each well at 560 nm using a microplate reader.

  • Calculation: Subtract the absorbance of the blank from the absorbance of the standards and samples. Plot the standard curve (absorbance vs. concentration) and determine the concentration of the analyte in your samples from this curve.

Sample Preparation Protocols
Sample Type Protocol
Serum/Plasma Centrifuge to remove any insoluble material. Avoid using EDTA-plasma for zinc assays.[3]
Urine Adjust the pH to 2.0-3.0 with 6M HCl, then centrifuge to remove precipitate. Use the supernatant for the assay.[3]
Tissue Homogenize the tissue in a 5% Trichloroacetic acid (TCA) solution, incubate, and then centrifuge. Use the supernatant for the assay.[3]

Visualizations

Assay_Workflow General this compound Assay Workflow reagent_prep Reagent Preparation assay_plate Add Reagents, Standards, & Samples to Plate reagent_prep->assay_plate std_prep Standard Curve Preparation std_prep->assay_plate sample_prep Sample Preparation sample_prep->assay_plate incubation Incubate for Color Development assay_plate->incubation read_absorbance Read Absorbance (560 nm) incubation->read_absorbance data_analysis Data Analysis: Calculate Concentration read_absorbance->data_analysis

Caption: Workflow for a typical this compound assay.

Troubleshooting_Matrix_Effects Troubleshooting Matrix Effects in this compound Assays cluster_issue Issue cluster_causes Potential Causes cluster_solutions Solutions inaccurate_results Inaccurate or Inconsistent Results matrix_interference Matrix Interference inaccurate_results->matrix_interference sample_handling Improper Sample Handling inaccurate_results->sample_handling reagent_issues Reagent Issues inaccurate_results->reagent_issues sample_dilution Sample Dilution matrix_interference->sample_dilution sample_prep Sample Preparation (e.g., Deproteinization) matrix_interference->sample_prep matrix_matched Matrix-Matched Standards matrix_interference->matrix_matched proper_handling Standardized Handling/Storage sample_handling->proper_handling check_reagents Check/Replace Reagents reagent_issues->check_reagents

Caption: A logical guide to troubleshooting matrix effects.

References

Technical Support Center: Selective Metal Ion Detection with 5-BROMO-PAPS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals using 5-BROMO-PAPS for selective metal ion detection.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound, or 2-(5-Bromo-2-pyridylazo)-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol, is a highly sensitive and water-soluble chromogenic reagent. Its primary application is the colorimetric determination of various metal ions, most notably zinc, in biological and environmental samples. It forms distinctly colored complexes with metal ions, allowing for their quantification using spectrophotometry.

Q2: How does this compound enable the detection of metal ions?

A2: this compound is a chelating agent that forms stable, colored complexes with metal ions. The formation of these complexes causes a shift in the maximum absorbance wavelength (λmax) of the reagent, leading to a visible color change. The intensity of the color, measured as absorbance, is directly proportional to the concentration of the metal ion in the sample. For example, the complex with zinc is red, while with copper, it can be green.

Q3: Why are masking agents necessary when using this compound?

A3: While this compound is highly sensitive, it is not entirely selective for a single metal ion and can react with several divalent metal ions. Masking agents are used to form stable, colorless complexes with interfering ions, preventing them from reacting with this compound and ensuring that the color change is specific to the metal ion of interest. This significantly improves the selectivity of the assay.

Q4: What are the common interfering ions in zinc determination and which masking agents should be used?

A4: In the context of zinc determination, particularly in biological samples like serum, the most common interfering ions are iron (Fe) and copper (Cu).

  • To mask iron , citric acid or metaphosphoric acid are commonly used.

  • To mask copper , 2-mercaptobenzothiazole or dithiocarboxysarcosine are effective.

Q5: What is the optimal pH range for the this compound zinc assay?

A5: The formation of the red chelate between this compound and zinc is optimal in a pH range of 7.5 to 9.8. Commercial assay kits often use a buffer at a pH of around 9.8.

Q6: What is the stability of this compound solutions?

A6: this compound as a solid is stable when stored properly. Once in solution, it is recommended to use it within a reasonable timeframe. Commercial reagent solutions, when stored refrigerated at 2-8°C, are typically stable for up to the expiration date on the label. Once opened, the reagent is often stable for about 3 months at the specified temperature.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No or low color development 1. Incorrect pH of the reaction buffer.2. Degradation of the this compound reagent.3. Absence or very low concentration of the target metal ion in the sample.4. Presence of strong chelating agents (e.g., EDTA) in the sample.1. Verify the pH of the buffer and adjust if necessary. The optimal pH for the zinc complex is 7.5-9.8.2. Prepare a fresh solution of this compound. Store the stock solution protected from light and at the recommended temperature.3. Spike a known concentration of the target metal ion into a sample aliquot to check for matrix effects and confirm reagent activity.4. Avoid using collection tubes or reagents containing EDTA. If unavoidable, consider sample pre-treatment, though this may be complex.
High background absorbance 1. Contamination of reagents or labware with metal ions.2. Turbidity or presence of particulates in the sample.3. Use of a non-optimal wavelength for measurement.1. Use metal-free water and acid-washed labware. Run a reagent blank to check for contamination.2. Centrifuge or filter the sample to remove any particulates before the assay.3. Ensure the spectrophotometer is set to the correct wavelength for the specific metal complex being measured (e.g., ~552 nm for zinc).
Inconsistent or non-reproducible results 1. Inaccurate pipetting of sample or reagents.2. Fluctuation in incubation time or temperature.3. Incomplete mixing of reagents and sample.1. Calibrate pipettes regularly and use proper pipetting techniques.2. Standardize the incubation time and temperature for all samples, standards, and controls.3. Ensure thorough mixing after the addition of each reagent.
Interference from other metal ions 1. Inadequate or no use of masking agents.2. Incorrect concentration of masking agents for the level of interfering ions.1. Add the appropriate masking agents for the suspected interfering ions (e.g., citric acid for iron, 2-mercaptobenzothiazole for copper).2. Optimize the concentration of the masking agent. This may require running a titration of the masking agent with a known concentration of the interfering ion.

Quantitative Data

The following table summarizes the spectrophotometric properties of this compound complexes with various metal ions. Please note that optimal conditions such as pH can vary.

Metal IonWavelength (λmax)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
Zinc (Zn²⁺) 552 nm1.33 x 10⁵
Copper (Cu²⁺) ~580 nm6.4 x 10⁴
Nickel (Ni²⁺) 520 nm, 560 nm1.26 x 10⁵ (at 560 nm)
Cobalt (Co²⁺) ~558 nm> 8.6 x 10⁴
Iron (Fe²⁺) ~558 nm> 8.6 x 10⁴

Experimental Protocols

Detailed Protocol for Selective Determination of Zinc in Serum

This protocol is a general guideline. Researchers should optimize the procedure for their specific experimental conditions and samples.

1. Reagent Preparation:

  • This compound Reagent (0.02 mmol/L): Dissolve the appropriate amount of this compound in deionized water.

  • Buffer Solution (pH 9.8): Prepare a bicarbonate buffer (200 mmol/L).

  • Masking Agent Solution:

    • For Iron: Prepare a solution of citric acid (concentration may need to be optimized, but a starting point could be around 170 mmol/L).

    • For Copper: Prepare a solution of 2-mercaptobenzothiazole.

  • Zinc Standard Solutions: Prepare a series of standard solutions of known zinc concentrations (e.g., 0, 50, 100, 200, 400 µg/dL) in deionized water.

2. Assay Procedure:

  • Pipette 50 µL of the serum sample, standards, and a blank (deionized water) into separate test tubes.

  • Add 1.0 mL of the buffer solution to each tube.

  • Add the appropriate volume of the masking agent solution(s) to all tubes (sample, standards, and blank). The exact volume and concentration may need to be determined empirically based on the expected levels of interfering ions.

  • Add 1.0 mL of the this compound reagent to each tube and mix well.

  • Incubate the tubes at room temperature (25°C) for 10 minutes or at 37°C for 5 minutes.

  • Measure the absorbance of each solution at 552 nm using a spectrophotometer, with the blank solution as the reference.

3. Calculation:

Construct a calibration curve by plotting the absorbance of the zinc standards against their known concentrations. Determine the concentration of zinc in the serum sample by interpolating its absorbance value on the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis Sample Serum Sample AddBuffer Add Buffer (pH 9.8) Sample->AddBuffer Standards Zinc Standards Standards->AddBuffer Blank Blank (DI Water) Blank->AddBuffer AddMasking Add Masking Agents (e.g., Citric Acid) AddBuffer->AddMasking AddReagent Add this compound AddMasking->AddReagent Incubate Incubate AddReagent->Incubate MeasureAbs Measure Absorbance at 552 nm Incubate->MeasureAbs Calc Calculate Concentration MeasureAbs->Calc

Caption: Experimental workflow for zinc determination.

Signaling_Pathway Interfering_Ions Interfering Ions (e.g., Fe³⁺, Cu²⁺) Masked_Complex Stable, Colorless Complex Interfering_Ions->Masked_Complex Binds to Masking_Agent Masking Agent (e.g., Citric Acid) Masking_Agent->Masked_Complex Forms Zinc_Ion Zinc Ion (Zn²⁺) Colored_Complex Red-Colored Complex Zinc_Ion->Colored_Complex Binds to PAPS_Reagent This compound (Chromogenic Reagent) PAPS_Reagent->Colored_Complex Forms Detection Spectrophotometric Detection (552 nm) Colored_Complex->Detection

Caption: Metal ion detection signaling pathway.

Validation & Comparative

A Comparative Guide to 5-Bromo-PAPS and Zincon for Spectrophotometric Zinc Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking an optimal method for spectrophotometric zinc analysis, the choice between 5-Bromo-PAPS and Zincon is a critical one. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed protocols, to facilitate an informed decision.

The accurate quantification of zinc is crucial in various scientific disciplines, from environmental monitoring to clinical diagnostics and pharmaceutical research. Spectrophotometry offers a rapid, accessible, and cost-effective approach for this purpose. Among the chromogenic reagents available, this compound (2-(5-Bromo-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol) and Zincon (2-carboxy-2'-hydroxy-5'-sulfoformazylbenzene) are two of the most prominent. This guide will objectively compare these two reagents based on their analytical performance and procedural requirements.

Performance Comparison: this compound vs. Zincon

A summary of the key performance parameters for each reagent is presented in the table below, allowing for a direct comparison.

Performance MetricThis compoundZincon
Molar Absorptivity (ε) ~130,000 L mol⁻¹ cm⁻¹[1]Not explicitly found in searched literature
Wavelength of Max. Absorbance (λmax) ~560 nm[2][3]~620 nm[4]
Optimal pH 9.5 - 9.8[2][5]~9.0[4][6]
Limit of Detection (LOD) ~20 µg/dL (~0.2 mg/L)[5]~0.02 mg/L[6]
Linear Range Up to 400 µg/dL[5][7]0.1 to 3.00 mg/L[8]
Common Interferences Potentially other metal ions, though often mitigated with masking agents in kits. EDTA interferes.[3]Copper, nickel, cobalt, iron, aluminum, cadmium, chromium, manganese.[6][9]
Color of Complex Red[2]Blue[9]

Experimental Protocols

Detailed methodologies for performing spectrophotometric zinc analysis using both this compound and Zincon are outlined below. These protocols are based on established procedures found in the literature.

Zinc Analysis using this compound

This method is often employed using commercially available kits, which include masking agents to enhance selectivity.

Reagents:

  • This compound color reagent (containing this compound, a buffer, and masking agents)

  • Zinc standard solution

  • Deionized water

Procedure:

  • Sample Preparation: If necessary, dilute the sample to bring the zinc concentration within the linear range of the assay.

  • Assay Setup:

    • Pipette a specific volume of the sample, standard, and a deionized water blank into separate test tubes.

    • Add the this compound color reagent to each tube.

  • Incubation: Mix the contents of the tubes thoroughly and incubate at room temperature for a specified time (typically 5-10 minutes) to allow for color development.[3][5][7]

  • Measurement: Measure the absorbance of the solutions at approximately 560 nm using a spectrophotometer, with the deionized water sample as the blank.[2][3]

  • Calculation: Determine the zinc concentration in the sample by comparing its absorbance to that of the standard.

Zinc Analysis using Zincon

This method relies on the formation of a blue complex between zinc and Zincon. Masking of interfering ions is often necessary.

Reagents:

  • Zincon solution

  • Buffer solution (pH 9.0)

  • Zinc standard solution

  • Deionized water

  • Masking agents (e.g., cyanide, cyclohexanone) as needed to address interferences[6][9]

Procedure:

  • Sample Preparation: Adjust the pH of the sample to be within a neutral to slightly acidic range if required.

  • Assay Setup:

    • To a specific volume of the sample, standard, and a deionized water blank, add the pH 9.0 buffer solution.

    • If interfering ions are present, add the appropriate masking agents.

    • Add the Zincon solution to each tube.

  • Incubation: Mix well and allow the color to develop. The reaction is typically rapid.

  • Measurement: Measure the absorbance of the solutions at approximately 620 nm against the reagent blank.[4]

  • Calculation: Calculate the zinc concentration based on the absorbance of the standard.

Visualizing the Workflow

To further clarify the experimental procedures, the following diagrams illustrate the workflows for zinc analysis using both this compound and Zincon.

G cluster_5_bromo_paps This compound Workflow A1 Sample/Standard/Blank Preparation B1 Add this compound Reagent A1->B1 C1 Incubate at Room Temperature B1->C1 D1 Measure Absorbance at ~560 nm C1->D1 E1 Calculate Zinc Concentration D1->E1

Workflow for Zinc Analysis using this compound.

G cluster_zincon Zincon Workflow A2 Sample/Standard/Blank Preparation B2 Add pH 9.0 Buffer A2->B2 C2 Add Masking Agents (if needed) B2->C2 D2 Add Zincon Solution C2->D2 E2 Measure Absorbance at ~620 nm D2->E2 F2 Calculate Zinc Concentration E2->F2

Workflow for Zinc Analysis using Zincon.

Discussion and Recommendations

Both this compound and Zincon are effective reagents for the spectrophotometric determination of zinc. The choice between them will largely depend on the specific requirements of the analysis, including the sample matrix, expected zinc concentration, and the presence of interfering ions.

This compound offers a significantly higher molar absorptivity, which translates to greater sensitivity. Commercial kits utilizing this reagent often incorporate masking agents, simplifying the procedure and improving selectivity, making it a robust choice for complex samples such as serum or plasma.

Zincon , on the other hand, is a more traditional and potentially more cost-effective reagent. However, it is more susceptible to interferences from a variety of metal ions, often necessitating the use of masking agents like cyanide, which requires careful handling. Despite a reported lower limit of detection in some contexts, the lack of a readily available high molar absorptivity value makes a direct sensitivity comparison challenging.

References

A Comparative Guide to Pyridylazo Chromogenic Reagents: 5-BROMO-PAPS, PAN, and PAR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the intricate work of metal ion analysis, the selection of an appropriate chromogenic reagent is a critical decision that directly impacts the accuracy, sensitivity, and efficiency of their assays. Pyridylazo reagents have long been a cornerstone in the field of spectrophotometric analysis due to their ability to form intensely colored complexes with a wide array of metal ions. This guide provides a detailed comparison of three prominent pyridylazo reagents: 5-BROMO-PAPS, PAN (1-(2-pyridylazo)-2-naphthol), and PAR (4-(2-pyridylazo)resorcinol).

This publication aims to offer an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in making an informed choice for their specific analytical needs. We will delve into their chemical properties, comparative performance in metal ion detection, and provide standardized experimental procedures.

Chemical and Physical Properties at a Glance

This compound, PAN, and PAR are all part of the pyridylazo dye family, characterized by an azo group (-N=N-) linking a pyridine ring to a phenolic or naphtholic ring system. This structural motif is responsible for their chromogenic properties. While they share a common functional principle, their individual molecular structures impart distinct characteristics that influence their solubility, sensitivity, and selectivity.

  • This compound (2-(5-Bromo-2-pyridylazo)-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol) is a water-soluble derivative of 5-Bromo-PADAP, known for its high sensitivity, particularly in the detection of zinc.[1] Its sulfopropyl group enhances its water solubility, making it convenient for use in aqueous systems without the need for organic solvents.[1]

  • PAN (1-(2-pyridylazo)-2-naphthol) is one of the earliest and most widely used pyridylazo reagents.[2] It is a versatile reagent capable of forming colored chelates with numerous metal ions, including zinc, copper, and cadmium.[2] However, its limited water solubility often necessitates the use of organic solvents for the extraction of the metal chelates.[2]

  • PAR (4-(2-pyridylazo)resorcinol) is another highly sensitive chromogenic reagent used for the detection and quantification of a variety of transition metals.[3] Like this compound, it has good water solubility, making it a convenient choice for direct spectrophotometric measurements in aqueous solutions.

Performance Comparison: A Data-Driven Overview

The efficacy of a chromogenic reagent is primarily evaluated based on its sensitivity (molar absorptivity), the wavelength of maximum absorbance (λmax) of the metal complex, and the optimal pH range for complex formation. The following table summarizes the available quantitative data for this compound, PAN, and PAR in the detection of specific metal ions. It is important to note that a direct comparison is most effective when considering the same metal ion.

ReagentMetal IonMolar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)λmax (nm)Optimal pHStoichiometry (Metal:Ligand)
This compound Zinc (Zn²⁺)130,0005609.8Not specified
PAN Gadolinium (Gd³⁺)Not specified5568Not specified
PAR Copper (Cu²⁺)4.0 x 10⁴ (for Cu(PAR))510101:1 and 1:2
7.62 x 10⁴ (for Cu(PAR)₂)495-500

General Signaling Pathway

The fundamental principle behind the use of these pyridylazo reagents is the formation of a stable chelate complex with a metal ion. This interaction involves the coordination of the metal ion with the nitrogen atom of the pyridine ring, one of the azo nitrogen atoms, and the oxygen atom of the hydroxyl group. This chelation alters the electronic structure of the dye molecule, resulting in a significant shift in its light absorption properties, which can be quantified using a spectrophotometer.

G General Reaction Mechanism of Pyridylazo Reagents Reagent Pyridylazo Reagent (Free Ligand) Color 1 Complex Metal-Reagent Chelate Complex Color 2 Reagent->Complex + Metal Ion Metal Metal Ion (Analyte) Metal->Complex Measurement Spectrophotometric Measurement of Absorbance at λmax Complex->Measurement Results in Color Change

Caption: Reaction of a pyridylazo reagent with a metal ion to form a colored chelate.

Experimental Protocols

The following are generalized experimental protocols for the spectrophotometric determination of metal ions using this compound, PAN, and PAR. It is recommended to optimize these conditions for specific applications.

Determination of Zinc using this compound

This protocol is adapted from a colorimetric method for the determination of zinc in serum.[4][5][6]

  • Reagent Preparation:

    • Prepare a bicarbonate buffer solution (200 mmol/L, pH 9.8).

    • Prepare a 0.02 mmol/L solution of this compound in deionized water.

    • Prepare a standard zinc solution (e.g., 200 µg/dL).

  • Procedure:

    • Pipette 1.0 mL of the this compound reagent into three separate test tubes labeled "Reagent Blank," "Standard," and "Sample."

    • To the "Standard" tube, add 50 µL of the standard zinc solution.

    • To the "Sample" tube, add 50 µL of the sample solution.

    • Mix the contents of each tube thoroughly.

    • Incubate the tubes for 10 minutes at 25°C or 5 minutes at 37°C.

    • Measure the absorbance of the "Standard" and "Sample" at 560 nm against the "Reagent Blank."

  • Calculation:

    • Calculate the zinc concentration in the sample using the formula: Zinc Concentration = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard

Determination of Gadolinium using PAN

This protocol is based on a method for the determination of gadolinium in water samples.[7]

  • Reagent Preparation:

    • Prepare a 27 mg/L solution of PAN in absolute ethanol.

    • Prepare a Tris buffer solution (0.125 mol/L, pH 8).

    • Prepare working standard solutions of gadolinium.

  • Procedure:

    • To a suitable aliquot of the sample or standard solution, add 2.5 mL of the PAN solution.

    • Add the Tris buffer to adjust the pH to 8.

    • For extraction, a cloud-point extraction procedure with a surfactant like Triton X-114 can be employed to concentrate the complex.

    • After phase separation, the surfactant-rich phase containing the Gd-PAN complex is dissolved in a suitable solvent (e.g., acetone in ammonia buffer).

    • Measure the absorbance of the solution at 556 nm.

  • Calibration:

    • A calibration curve is constructed by plotting the absorbance versus the concentration of the gadolinium standards. The concentration of the sample is then determined from this curve.

Determination of Copper using PAR

This protocol is based on the spectrophotometric determination of copper in pharmaceuticals.[3]

  • Reagent Preparation:

    • Prepare an aqueous phosphate buffer solution (pH 10).

    • Prepare a standard solution of PAR disodium salt dihydrate in deionized water.

    • Prepare working standard solutions of copper(II).

  • Procedure:

    • To a specific volume of the sample or standard solution in a volumetric flask, add the PAR solution.

    • Add the phosphate buffer to maintain the pH at 10 and dilute to the mark with deionized water.

    • Allow the reaction to proceed for the optimal time for color development.

    • Measure the absorbance of the solution at the appropriate λmax (e.g., 510 nm for the 1:1 complex).

  • Calibration:

    • Prepare a series of copper standards and measure their absorbance to construct a calibration curve. The copper concentration in the sample is then determined by referencing its absorbance against the calibration curve.

Conclusion

The choice between this compound, PAN, and PAR depends heavily on the specific requirements of the analysis.

  • This compound stands out for its exceptional sensitivity, particularly for zinc, and its excellent water solubility, making it a superior choice for high-throughput and automated analyses in aqueous media.

  • PAN is a classic, versatile reagent suitable for a broad range of metals. Its main drawback is its low water solubility, often requiring solvent extraction steps, which can add complexity and time to the analytical procedure.

  • PAR offers a good balance of high sensitivity and water solubility, making it a strong competitor to this compound and a more convenient alternative to PAN for many applications.

For researchers prioritizing sensitivity and ease of use in aqueous systems, especially for zinc analysis, This compound is an excellent candidate. For broader applications where solvent extraction is feasible, PAN remains a reliable option. PAR presents a highly attractive, water-soluble alternative for the sensitive determination of a variety of transition metals. The selection of the optimal reagent will ultimately be guided by the target analyte, the required sensitivity, the sample matrix, and the desired simplicity of the experimental workflow.

References

A Researcher's Guide to Alternative Pyrophosphate Detection in LAMP Assays

Author: BenchChem Technical Support Team. Date: November 2025

Loop-mediated isothermal amplification (LAMP) has emerged as a powerful nucleic acid amplification technique, prized for its speed, simplicity, and high sensitivity. A key byproduct of the LAMP reaction is pyrophosphate (PPi), and its detection is a common method for confirming successful amplification. While traditional turbidity measurements have been the standard, a variety of alternative methods offering enhanced sensitivity, quantitative data, and simplified workflows are now available. This guide provides a comprehensive comparison of these alternative methods to assist researchers, scientists, and drug development professionals in selecting the optimal detection strategy for their specific needs.

Comparative Analysis of Pyrophosphate Detection Methods

The choice of a pyrophosphate detection method in LAMP assays can significantly impact the speed, sensitivity, and cost of the analysis. The following table summarizes the key performance metrics of several popular alternative methods.

Detection MethodPrincipleLimit of Detection (LOD)Time to ResultKey AdvantagesKey Disadvantages
Turbidimetry Precipitation of magnesium pyrophosphate~100 copies/reaction30-60 minSimple, low costLow sensitivity, not easily quantifiable, prone to false positives from non-specific amplification.
Colorimetric (Hydroxynaphthol Blue - HNB) Metal ion indicator dye; color change upon Mg2+ chelation by PPi.10-100 copies/reaction30-60 minVisual detection, low cost, no special equipment needed.Subjective interpretation, lower sensitivity than fluorescent methods.
Fluorescent (Calcein) Calcein fluorescence is quenched by Mn2+; PPi chelates Mn2+, releasing calcein to fluoresce.10-100 copies/reaction20-45 minHigh sensitivity, real-time monitoring possible.Requires a fluorescence reader or UV transilluminator.
Fluorescent (SYBR Green I) Intercalating dye that fluoresces upon binding to double-stranded DNA.1-10 copies/reaction20-45 minVery high sensitivity, enables real-time quantitative analysis.Can bind to non-specific amplification products, leading to false positives.
Bioluminescent (Luciferase-based) PPi is enzymatically converted to ATP, which is then used by luciferase to produce light.<10 copies/reaction20-40 minExtremely high sensitivity, quantitative, low background signal.Higher reagent cost, requires a luminometer.

Method-Specific Experimental Protocols and Signaling Pathways

This section provides detailed experimental protocols and visual diagrams of the signaling pathways for the key alternative pyrophosphate detection methods.

Colorimetric Detection using Hydroxynaphthol Blue (HNB)

Principle: HNB is a metal indicator that is violet in the presence of magnesium ions (Mg2+). During LAMP, the generated pyrophosphate chelates Mg2+, leading to a decrease in free Mg2+ concentration and a color change of the HNB solution from violet to sky blue.

Experimental Protocol:

  • Prepare the LAMP-HNB Master Mix: For a 25 µL reaction, combine the following components:

    • 12.5 µL 2x LAMP Master Mix (containing Bst DNA polymerase, dNTPs)

    • 2.5 µL 10x Primer Mix (FIP, BIP, F3, B3, LoopF, LoopB)

    • 1 µL HNB dye (120 µM)

    • 5 µL Nuclease-free water

  • Add Template DNA: Add 4 µL of the target DNA to the master mix.

  • Incubation: Incubate the reaction tubes at 60-65°C for 45-60 minutes.

  • Visual Detection: Observe the color change. A sky blue color indicates a positive reaction, while a violet color indicates a negative reaction.

Signaling Pathway:

HNB colorimetric detection pathway.
Fluorescent Detection using Calcein

Principle: In the initial reaction mixture, calcein fluorescence is quenched by manganese ions (Mn2+). The pyrophosphate produced during LAMP has a higher affinity for Mn2+ than calcein. PPi chelates the Mn2+, releasing calcein and allowing it to bind with Mg2+ in the reaction buffer, resulting in strong fluorescence.

Experimental Protocol:

  • Prepare the Calcein-MnCl2 Solution: Prepare a solution containing 25 µM Calcein and 0.5 mM MnCl2 in nuclease-free water.

  • Prepare the LAMP-Calcein Master Mix: For a 25 µL reaction, combine:

    • 12.5 µL 2x LAMP Master Mix

    • 2.5 µL 10x Primer Mix

    • 1 µL Calcein-MnCl2 solution

    • 5 µL Nuclease-free water

  • Add Template DNA: Add 4 µL of the target DNA.

  • Incubation: Incubate at 60-65°C for 30-60 minutes.

  • Fluorescence Detection:

    • Visual: Observe under a UV transilluminator. A green fluorescence indicates a positive reaction.

    • Real-time: Monitor the fluorescence signal using a real-time PCR machine or a dedicated fluorescence reader.

Signaling Pathway:

Calcein_Pathway cluster_0 Initial State cluster_1 LAMP Reaction cluster_2 Detection State Calcein_Mn Calcein-Mn2+ (Quenched) PPi_Mn PPi-Mn2+ Complex Calcein_Mn->PPi_Mn Mn2+ displaced by PPi Calcein_Mg Calcein-Mg2+ (Fluorescent) Calcein_Mn->Calcein_Mg Calcein binds Mg2+ LAMP LAMP Amplification PPi Pyrophosphate (PPi) LAMP->PPi generates PPi->PPi_Mn

Calcein fluorescent detection pathway.
Bioluminescent Detection using Luciferase

Principle: This highly sensitive method, often referred to as the Bioluminescent Assay in Real-Time (BART), involves a two-step enzymatic reaction. First, ATP sulfurylase converts the pyrophosphate generated during LAMP and adenosine 5'-phosphosulfate (APS) into ATP. Second, the newly synthesized ATP is used by a thermostable luciferase enzyme to oxidize luciferin, producing a detectable light signal.[1]

Experimental Protocol:

  • Prepare the Bioluminescent Master Mix: For a 25 µL reaction, combine:

    • 12.5 µL 2x LAMP Master Mix

    • 2.5 µL 10x Primer Mix

    • 1 µL ATP Sulfurylase (e.g., 0.1 U/µL)

    • 1 µL Thermostable Luciferase (e.g., 1 µg/µL)

    • 1 µL D-Luciferin (e.g., 10 mM)

    • 1 µL Adenosine 5'-phosphosulfate (APS) (e.g., 10 µM)

    • 2 µL Nuclease-free water

  • Add Template DNA: Add 4 µL of the target DNA.

  • Incubation and Detection: Incubate the reaction at 60-65°C in a luminometer. Monitor the light output in real-time. The time to a significant increase in luminescence is inversely proportional to the initial amount of target DNA.

Experimental Workflow:

Luciferase_Workflow cluster_0 LAMP Amplification cluster_1 Bioluminescent Reaction Start Target DNA + Primers + dNTPs LAMP Isothermal Amplification (60-65°C) Start->LAMP Product Amplified DNA + Pyrophosphate (PPi) LAMP->Product PPi_APS PPi + APS Product->PPi_APS ATP ATP PPi_APS->ATP catalyzed by ATP_Sulfurylase ATP Sulfurylase Light Light (Bioluminescence) ATP->Light catalyzed by Luciferin Luciferin + O2 Luciferin->Light Luciferase Luciferase

Luciferase-based bioluminescent detection workflow.

Conclusion

The detection of pyrophosphate is a cornerstone of LAMP assays. While traditional turbidimetry is simple, its limitations in sensitivity and quantification have driven the adoption of more advanced techniques. Colorimetric methods like HNB offer a low-cost, visually interpretable alternative suitable for point-of-care applications. Fluorescent methods using dyes such as calcein and SYBR Green provide significantly higher sensitivity and the potential for real-time quantitative analysis, making them ideal for laboratory settings. For applications demanding the utmost sensitivity, such as the detection of very low copy numbers of a target, bioluminescent assays based on the luciferase-ATP sulfurylase system represent the gold standard. The choice of the most appropriate method will ultimately depend on the specific requirements of the assay, including the desired sensitivity, the need for quantification, available equipment, and cost considerations.

References

Navigating Divalent Cation Interference: A Comparative Guide to 5-BROMO-PAPS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of divalent cations is paramount. This guide provides a comprehensive comparison of 5-BROMO-PAPS, a widely used chromogenic reagent, with alternative methods, focusing on its cross-reactivity with common divalent cations like iron and copper. Supported by experimental data and detailed protocols, this document serves as a critical resource for assay development and troubleshooting.

Introduction to this compound

This compound, or 2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol, is a highly sensitive, water-soluble pyridylazo dye. It is predominantly used in the colorimetric determination of zinc, forming a stable, colored complex that can be quantified spectrophotometrically.[1][2] Beyond zinc, this compound is also utilized for the detection of other divalent cations, including copper (Cu²⁺), iron (Fe²⁺/Fe³⁺), nickel (Ni²⁺), and cobalt (Co²⁺).[1] This broad reactivity, while advantageous in some contexts, presents a significant challenge in complex biological or environmental samples where multiple divalent cations are present.

Cross-reactivity with Iron and Copper: A Comparative Analysis

The primary challenge in utilizing this compound for zinc determination is its inherent cross-reactivity with other divalent cations, most notably iron and copper. These ions are frequently present in biological samples and can interfere with the accuracy of zinc quantification by forming their own colored complexes with the reagent.

To mitigate this interference, masking agents are commonly employed. These agents selectively bind to the interfering ions, preventing them from reacting with this compound. For instance, in the analysis of serum zinc, citric acid or metaphosphoric acid can be used to mask iron ions, while 2-mercaptobenzothiazole or dithiocarboxysarcosine are effective in masking copper ions.[1] A patented method for zinc determination using this compound also highlights the use of sodium citrate and salicylaldoxime as effective masking agents for iron and copper.[3]

While the use of masking agents can significantly improve the selectivity for zinc, it is crucial to understand the inherent reactivity of this compound with these interfering ions. The following table summarizes the performance of this compound in the presence of iron and copper, alongside a comparison with an alternative reagent, 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (Br-PADAP).

ReagentAnalyteInterfering IonMolar Absorptivity (L·mol⁻¹·cm⁻¹)Remarks
This compound Zn²⁺-130,000[2]High sensitivity, water-soluble.[2]
Fe²⁺/Fe³⁺Data not availableSignificant interference, requires masking agents like citric acid.[1]
Cu²⁺Data not availableSignificant interference, requires masking agents like 2-mercaptobenzothiazole.[1]
Br-PADAP Zn²⁺-120,000[2]High sensitivity, but not readily water-soluble.[2]
Fe²⁺/Fe³⁺Data not availableInterference is expected, similar to other pyridylazo dyes.
Cu²⁺Data not availableInterference is expected, similar to other pyridylazo dyes.

Experimental Protocols

To aid researchers in assessing the cross-reactivity of this compound or other chromogenic reagents, a detailed experimental protocol for evaluating interference is provided below. This protocol is based on established methodologies for interference testing in colorimetric assays.

Protocol: Evaluation of Divalent Cation Interference

Objective: To quantify the extent of interference from iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺) on the spectrophotometric determination of a target analyte (e.g., Zn²⁺) using this compound.

Materials:

  • This compound solution (in a suitable buffer, e.g., borate buffer, pH 9.5)

  • Standard stock solutions of the primary analyte (e.g., ZnCl₂) and interfering ions (e.g., FeCl₂, CuCl₂) of known concentrations.

  • Masking agent solutions (e.g., sodium citrate, salicylaldoxime).

  • Spectrophotometer and cuvettes.

  • Calibrated micropipettes.

Procedure:

  • Preparation of Standard Curves:

    • Prepare a series of dilutions of the primary analyte standard solution to generate a standard curve.

    • To each dilution, add the this compound reagent and allow the color to develop for a specified time (e.g., 5 minutes at room temperature).

    • Measure the absorbance at the wavelength of maximum absorbance (λmax) for the analyte-reagent complex (e.g., 555 nm for Zn²⁺-5-BROMO-PAPS).[3]

    • Plot absorbance versus concentration to generate the standard curve.

  • Interference Assessment (Without Masking Agents):

    • Prepare a set of solutions containing a fixed concentration of the primary analyte and varying concentrations of the interfering ion (e.g., 0, 1, 5, 10, 20 µM of Fe²⁺ or Cu²⁺).

    • Add the this compound reagent to each solution and measure the absorbance at the λmax of the primary analyte.

    • Calculate the percentage of interference using the following formula: % Interference = [(Absorbance with interferent - Absorbance without interferent) / Absorbance without interferent] * 100

  • Interference Assessment (With Masking Agents):

    • Repeat the interference assessment as described in step 2, but add the appropriate masking agent(s) to each solution before the addition of this compound.

    • Calculate the percentage of interference to evaluate the effectiveness of the masking agent.

  • Data Analysis:

    • Present the results in a tabular format, showing the absorbance values and the calculated percentage of interference at each concentration of the interfering ion, both with and without masking agents.

    • If possible, obtain full absorbance spectra (e.g., from 400 to 700 nm) for the reagent with the primary analyte alone and with each interfering ion to visualize the spectral overlap.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the underlying chemical interactions, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Interference Assay cluster_measurement Data Acquisition & Analysis Standard_Solutions Prepare Standard Solutions (Analyte & Interferents) Add_Analyte Add Analyte to Test Tubes Standard_Solutions->Add_Analyte Add_Interferent Add Interfering Ion (Varying Concentrations) Standard_Solutions->Add_Interferent Reagent_Solution Prepare this compound Reagent Solution Add_Reagent Add this compound Reagent Reagent_Solution->Add_Reagent Masking_Agent Prepare Masking Agent Solution Add_Masking Add Masking Agent (Optional) Masking_Agent->Add_Masking Add_Analyte->Add_Interferent Add_Interferent->Add_Masking Add_Masking->Add_Reagent Incubate Incubate for Color Development Add_Reagent->Incubate Measure_Absorbance Measure Absorbance at λmax Incubate->Measure_Absorbance Calculate_Interference Calculate % Interference Measure_Absorbance->Calculate_Interference Analyze_Data Analyze & Compare Results Calculate_Interference->Analyze_Data

Caption: Workflow for assessing divalent cation interference.

Signaling_Pathway cluster_reactants Reactants cluster_products Complex Formation cluster_masking Interference Mitigation 5_BROMO_PAPS This compound (Chromogenic Reagent) Zn_Complex Zn²⁺-5-BROMO-PAPS Complex (Colored Product - Measured) 5_BROMO_PAPS->Zn_Complex Binds to Fe_Complex Fe-5-BROMO-PAPS Complex (Colored Interference) 5_BROMO_PAPS->Fe_Complex Binds to Cu_Complex Cu-5-BROMO-PAPS Complex (Colored Interference) 5_BROMO_PAPS->Cu_Complex Binds to Zn Zn²⁺ (Analyte) Zn->Zn_Complex Forms Fe Fe²⁺/Fe³⁺ (Interferent) Fe->Fe_Complex Forms Masked_Fe Masked Fe Ion (Non-reactive) Fe->Masked_Fe Forms Cu Cu²⁺ (Interferent) Cu->Cu_Complex Forms Masked_Cu Masked Cu Ion (Non-reactive) Cu->Masked_Cu Forms Masking_Agent Masking Agent (e.g., Citric Acid) Masking_Agent->Masked_Fe Binds to Masking_Agent->Masked_Cu Binds to

Caption: Reaction pathways of this compound with divalent cations.

Conclusion

This compound is a highly sensitive reagent for the colorimetric determination of zinc and other divalent cations. However, its significant cross-reactivity with iron and copper necessitates careful consideration and the implementation of appropriate mitigation strategies, such as the use of masking agents. For researchers working with complex samples, a thorough evaluation of potential interferences is critical to ensure the accuracy and reliability of their results. The experimental protocol provided in this guide offers a systematic approach to quantifying such interferences. When choosing a chromogenic reagent, researchers must weigh the sensitivity of the reagent against its selectivity for the target analyte in the specific sample matrix. While alternatives like Br-PADAP exist, they may present other challenges, such as solubility. Therefore, a well-characterized assay using this compound with appropriate masking agents remains a robust method for the quantification of divalent cations.

References

A Comparative Guide to 5-BROMO-PAPS for Sensitive and Selective Heavy Metal Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-BROMO-PAPS with other chromogenic reagents for the detection of heavy metal ions, specifically Zinc (Zn²⁺), Copper (Cu²⁺), Nickel (Ni²⁺), and Cobalt (Co²⁺). The following sections detail the performance characteristics, experimental protocols, and underlying chemical principles to assist researchers in selecting the most suitable reagent for their analytical needs.

Introduction to this compound

This compound, or 2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol, is a highly sensitive, water-soluble chromogenic reagent.[1][2][3] It belongs to the pyridylazo dye family and is a derivative of 5-Bromo-PADAP.[1][2] Its primary application lies in the spectrophotometric determination of various metal ions.[1][4] The presence of a sulfopropyl group enhances its water solubility, making it particularly suitable for biochemical and aqueous environmental sample analysis.[3] Upon chelation with metal ions, this compound forms stable, colored complexes, leading to a significant and measurable change in its light absorption properties.[1][3]

Principle of Detection

The detection mechanism of this compound involves the formation of a coordination complex with the target metal ion. The azo group and other electron-donating groups in the this compound molecule bind to the metal ion, causing a shift in the maximum absorbance wavelength (λmax) to a longer wavelength (a bathochromic shift). This results in a distinct color change, which is the basis for its use in colorimetric analysis. The intensity of the color produced is directly proportional to the concentration of the metal ion in the sample.

G General Detection Pathway for this compound reagent This compound (Yellow in solution) complex This compound-Metal Complex (Colored) reagent->complex + Metal Ion metal Heavy Metal Ion (e.g., Zn²⁺, Cu²⁺, Ni²⁺, Co²⁺) metal->complex measurement Spectrophotometric Measurement (at λmax) complex->measurement Color intensity proportional to concentration

Caption: General signaling pathway of this compound in heavy metal detection.

Performance Comparison

The following tables summarize the key performance characteristics of this compound and its alternatives for the detection of Zinc, Copper, Nickel, and Cobalt.

Zinc (Zn²⁺) Detection

This compound is a highly sensitive and selective reagent for zinc detection.

Reagentλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Optimal pHDetection Limit
This compound 552[2]13.3 x 10⁴[2]7.5 - 9.5[2][3]20 µg/dL
Zincon620[5]2.3 x 10⁴[5]8.5 - 9.5[5]0.05 µg/mL[5]
Dithizone--4.0 - 5.5-
Copper (Cu²⁺) Detection

While this compound is effective for copper detection, several alternatives are also commonly used.

Reagentλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Optimal pHDetection Limit
This compound ----
Zincon600[5]1.9 x 10⁴[5]--
Diethyldithiocarbamate (DDTC)436[3]1.3 x 10⁴[3]-4.38 x 10⁻⁷ M[3]
Nickel (Ni²⁺) Detection

For nickel detection, 5-Br-PADAP, a related compound to this compound, shows high sensitivity.

Reagentλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Optimal pHDetection Limit
This compound ----
5-Br-PADAP560[6]1.26 x 10⁵[6]5.5[6]-
Dimethylglyoxime (DMG)--5 - 9-
Cobalt (Co²⁺) Detection

Nitroso-R-salt is a well-established reagent for cobalt detection, offering a benchmark for comparison.

Reagentλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Optimal pHDetection Limit
This compound ----
Nitroso-R-salt5001.607 x 10⁴6.5 - 7.5-

Experimental Protocols

Detailed methodologies for the spectrophotometric determination of heavy metals using this compound and its alternatives are provided below.

General Experimental Workflow

The general workflow for heavy metal detection using a chromogenic reagent is as follows:

G General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis sample_prep Sample Preparation mixing Mixing of Sample, Reagent, and Buffer sample_prep->mixing reagent_prep Reagent Preparation reagent_prep->mixing buffer_prep Buffer Preparation buffer_prep->mixing incubation Incubation mixing->incubation measurement Spectrophotometric Measurement at λmax incubation->measurement calculation Concentration Calculation measurement->calculation

Caption: A generalized workflow for spectrophotometric heavy metal analysis.

Protocol 1: Determination of Zinc (Zn²⁺) using this compound

This protocol is adapted from commercially available kits.

1. Reagents and Materials:

  • This compound reagent solution (e.g., 0.02 mmol/L)

  • Bicarbonate buffer (pH 9.8, 200 mmol/L)

  • Sodium Citrate (170 mmol/L)

  • Dimethylglyoxime (4 mmol/L, as a masking agent for Ni²⁺)

  • Detergent (1%)

  • Zinc standard solution (e.g., 200 µg/dL)

  • Spectrophotometer

  • Micropipettes and tips

  • Cuvettes or 96-well plate

2. Procedure:

  • Prepare the working reagent by mixing the this compound solution with the bicarbonate buffer containing sodium citrate, dimethylglyoxime, and detergent.

  • Pipette a specific volume of the working reagent into a cuvette or well (e.g., 1 mL).

  • Add a small volume of the sample (or standard) to the reagent (e.g., 50 µL).

  • Mix well and incubate at room temperature (25°C) for 10 minutes or at 37°C for 5 minutes.

  • Measure the absorbance of the sample and the standard against a reagent blank at 552 nm.

  • Calculate the zinc concentration using the formula: Zinc Concentration = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard

Protocol 2: Determination of Copper (Cu²⁺) using Diethyldithiocarbamate (DDTC)

1. Reagents and Materials:

  • Sodium diethyldithiocarbamate (Na-DDTC) solution (e.g., 0.1%)

  • Ammonia buffer solution

  • Copper standard solution

  • Organic solvent for extraction (e.g., chloroform or carbon tetrachloride)

  • Spectrophotometer

  • Separatory funnels

  • Micropipettes and tips

  • Cuvettes

2. Procedure:

  • Pipette a known volume of the water sample into a separatory funnel.

  • Add the ammonia buffer to adjust the pH.

  • Add the Na-DDTC solution and mix. A yellow-brown complex will form.

  • Add a known volume of the organic solvent and shake vigorously to extract the complex.

  • Allow the layers to separate and collect the organic layer.

  • Measure the absorbance of the organic extract at 436 nm against a reagent blank.

  • Prepare a calibration curve using standard copper solutions and determine the concentration of the unknown sample.

Protocol 3: Determination of Nickel (Ni²⁺) using Dimethylglyoxime (DMG)

1. Reagents and Materials:

  • Dimethylglyoxime solution (e.g., 1% in ethanol)

  • Ammonia solution

  • Nickel standard solution

  • Spectrophotometer (for quantitative analysis) or visual comparison

  • Test tubes

2. Procedure:

  • Place a volume of the sample solution in a test tube.

  • Make the solution slightly alkaline by adding ammonia solution.

  • Add the dimethylglyoxime solution.

  • A characteristic bright red precipitate of nickel dimethylglyoxime will form if nickel is present.[7]

  • For quantitative analysis, the precipitate can be filtered, dried, and weighed (gravimetric analysis), or the complex can be dissolved in a suitable solvent and the absorbance measured.

Protocol 4: Determination of Cobalt (Co²⁺) using Nitroso-R-Salt

1. Reagents and Materials:

  • Nitroso-R-salt solution

  • Buffer solution (pH 6.5-7.5)

  • Cobalt standard solution

  • Spectrophotometer

  • Micropipettes and tips

  • Cuvettes

2. Procedure:

  • Pipette a known volume of the sample into a volumetric flask.

  • Add the buffer solution to adjust the pH to the optimal range of 6.5-7.5.

  • Add an excess of the Nitroso-R-salt solution.

  • Dilute to the mark with deionized water and mix well.

  • Allow the color to develop.

  • Measure the absorbance at 500 nm against a reagent blank.

  • Determine the cobalt concentration from a calibration curve prepared with standard solutions.

Selectivity and Interference

A crucial aspect of any chromogenic reagent is its selectivity towards the target metal ion. This compound, while highly sensitive, can form complexes with several metal ions.[1][2] Therefore, masking agents are often employed to prevent interference from non-target ions. For instance, in the determination of zinc, citric acid or metaphosphoric acid can be used to mask iron ions, while 2-mercaptobenzothiazole or dithiocarboxysarcosine can mask copper ions.[2]

The selectivity of alternative reagents also varies. Dimethylglyoxime is highly specific for nickel. Nitroso-R-salt can have interferences from copper and nickel, which may require specific experimental conditions or masking agents to mitigate. Zincon can be used for both copper and zinc, with the selectivity being controlled by adjusting the pH of the solution.

G Interference and Masking Strategy cluster_sample Sample cluster_reagents Reagents cluster_reaction Reaction cluster_analysis Analysis sample Sample containing Target Metal and Interfering Ions selective_complex Selective Complex Formation with Target Metal sample->selective_complex reagent Chromogenic Reagent (e.g., this compound) reagent->selective_complex masking Masking Agent(s) masking->selective_complex Prevents interference measurement Accurate Measurement selective_complex->measurement

Caption: Logical diagram illustrating the use of masking agents for selective detection.

Conclusion

This compound stands out as a superior reagent for the spectrophotometric determination of zinc due to its high sensitivity and water solubility. While it is also applicable for the detection of other heavy metals like copper, nickel, and cobalt, the availability of specific performance data is more limited. For these metals, alternative established reagents such as Zincon, diethyldithiocarbamate, dimethylglyoxime, and Nitroso-R-salt offer reliable and well-characterized methods.

The choice of reagent should be guided by the specific requirements of the analysis, including the target metal ion, the expected concentration range, the sample matrix, and the potential for interfering ions. The use of appropriate masking agents is critical to ensure the selectivity and accuracy of the determination when using less specific reagents. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their heavy metal analysis needs.

References

A Comparative Guide to the Precision of Sulfotransferase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of sulfotransferase (SULT) enzymes, the selection of an appropriate activity assay is critical for generating reliable and reproducible data. This guide provides a comparative overview of the inter-assay and intra-assay precision of various methods used to measure SULT activity, with a focus on the 5-BROMO-PAPS method and its alternatives.

Understanding Assay Precision

In analytical chemistry and biochemistry, the precision of an assay refers to the closeness of agreement between independent test results obtained under stipulated conditions. It is commonly expressed in terms of the coefficient of variation (CV), which is the ratio of the standard deviation to the mean, presented as a percentage.

  • Intra-assay precision (within-run precision) measures the variability of results within a single assay run. It reflects the reproducibility of the assay under the same conditions (e.g., same operator, same reagents, same instrument) on the same day. Generally, an intra-assay CV of less than 10% is considered acceptable.[1][2]

  • Inter-assay precision (between-run precision) assesses the variability of results between different assay runs, often performed on different days with different batches of reagents. It provides an indication of the long-term reproducibility of the method. An inter-assay CV of less than 15% is typically considered acceptable.[1][2]

The this compound Method in Context

Comparison of Sulfotransferase Activity Assays

A variety of methods are employed to measure sulfotransferase activity, each with its own advantages and limitations regarding sensitivity, throughput, and precision. The primary alternatives include radiometric assays, photometric (colorimetric) assays, fluorometric assays, and liquid chromatography-mass spectrometry (LC-MS) based assays.

Assay TypePrincipleTypical Intra-Assay Precision (CV%)Typical Inter-Assay Precision (CV%)AdvantagesDisadvantages
Radiometric Assay Measures the transfer of a radiolabeled sulfate group (³⁵S) from PAP³⁵S to a substrate.< 10%< 15%High sensitivity and specificity.Involves handling of radioactive materials, discontinuous, can be tedious.[3][4]
Photometric Assay Measures the change in absorbance of a chromogenic substrate or product.< 10%< 15%Simple, inexpensive, suitable for high-throughput screening.Lower sensitivity compared to other methods.[3][4]
Fluorometric Assay Measures the change in fluorescence of a fluorogenic substrate or product.< 10%< 15%High sensitivity, suitable for real-time monitoring and high-throughput screening.[5][6]Potential for interference from fluorescent compounds in the sample.
LC-MS/MS Assay Separates and quantifies the sulfated product from the substrate using liquid chromatography coupled with mass spectrometry.< 15%< 15%High specificity and accuracy, can multiplex for different substrates.[7]Requires specialized and expensive equipment, lower throughput.

Experimental Protocols

General Protocol for Determining Inter-Assay and Intra-Assay Precision

The following is a generalized workflow for assessing the precision of a sulfotransferase activity assay.

G cluster_0 Sample Preparation cluster_1 Intra-Assay Precision cluster_2 Inter-Assay Precision prep Prepare multiple aliquots of a quality control (QC) sample with a known SULT activity. intra_run Assay multiple (e.g., n=20) aliquots of the QC sample in a single run. prep->intra_run inter_run Assay aliquots of the QC sample in multiple runs on different days (e.g., n=20 runs). prep->inter_run intra_calc Calculate the mean, standard deviation, and CV% for the measured activities. intra_run->intra_calc inter_calc Calculate the mean, standard deviation, and CV% of the means from each run. inter_run->inter_calc

Caption: Workflow for determining inter-assay and intra-assay precision.

Example Protocol: Photometric Sulfotransferase Assay

This protocol is a representative example of a continuous spectrophotometric coupled-enzyme assay for sulfotransferase activity.

  • Reagent Preparation :

    • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.0.

    • Substrate Solution: Prepare a stock solution of the acceptor substrate (e.g., p-nitrophenol) in the assay buffer.

    • PAPS Solution: Prepare a stock solution of 3'-phosphoadenosine-5'-phosphosulfate in the assay buffer.

    • Enzyme Solution: Dilute the sulfotransferase enzyme to the desired concentration in the assay buffer.

    • Coupling Enzyme System (for continuous assays): This may include enzymes like aryl sulfotransferase IV to regenerate PAPS.[8]

  • Assay Procedure :

    • In a 96-well microplate, add the assay buffer, substrate solution, and PAPS solution to each well.

    • Initiate the reaction by adding the sulfotransferase enzyme solution.

    • For a continuous assay, monitor the change in absorbance at a specific wavelength (e.g., 405 nm for p-nitrophenol) over time using a microplate reader.

    • For an endpoint assay, stop the reaction after a defined period by adding a stop solution (e.g., 0.5 M NaOH).

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis :

    • Calculate the rate of reaction from the change in absorbance over time (for continuous assays) or the final absorbance value (for endpoint assays).

    • Convert the reaction rate to specific activity (e.g., nmol/min/mg protein) using a standard curve of the product.

Signaling Pathway Context

Sulfotransferases are key enzymes in phase II drug metabolism, responsible for the sulfonation of a wide range of xenobiotics, drugs, and endogenous compounds. This process generally increases the water solubility of compounds, facilitating their excretion. The availability of the cofactor PAPS is a critical determinant of sulfonation capacity.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism (Sulfonation) drug Drug/Xenobiotic phase1_metabolite Phase I Metabolite (e.g., hydroxylated) drug->phase1_metabolite CYP450s sulfated_metabolite Sulfated Metabolite (water-soluble) phase1_metabolite->sulfated_metabolite SULTs phase1_metabolite->sulfated_metabolite excretion Excretion sulfated_metabolite->excretion PAPS PAPS PAP PAP PAPS->PAP

Caption: Role of sulfotransferases (SULTs) in drug metabolism.

Conclusion

The choice of a sulfotransferase activity assay should be guided by the specific requirements of the study, including the desired level of sensitivity, throughput, and the nature of the substrate. While direct precision data for a "this compound" method is not available, its performance is expected to be in line with other photometric or HPLC-based methods. For routine screening, photometric and fluorometric assays offer a good balance of simplicity, cost-effectiveness, and precision. For detailed kinetic studies or when high specificity is required, LC-MS/MS remains the gold standard, albeit with lower throughput. Regardless of the method chosen, rigorous validation, including the determination of inter-assay and intra-assay precision, is essential for ensuring the quality and reliability of the experimental data.

References

A Comparative Analysis of 5-Bromo-PAPS and Atomic Absorption Spectroscopy for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of metal ions is a critical aspect of experimental work. This guide provides a comparative overview of two prominent analytical techniques: the colorimetric 5-Bromo-PAPS method and Atomic Absorption Spectroscopy (AAS). We will delve into their respective experimental protocols, present comparative data, and visualize the analytical workflows.

The determination of trace metal concentrations is fundamental in various scientific disciplines, from environmental monitoring to pharmaceutical quality control. The choice of analytical method depends on factors such as sensitivity, selectivity, cost, and the nature of the sample matrix. This guide focuses on a side-by-side comparison of a widely used colorimetric reagent, 2-(5-Bromo-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol (this compound), and a well-established instrumental technique, Atomic Absorption Spectroscopy (AAS), for the quantification of lead (Pb(II)) as a representative metal ion.

Quantitative Data Summary

The following table summarizes the analytical performance of a spectrophotometric method using a reagent structurally similar to this compound (Dibromo-p-chloro-arsenazo) and Atomic Absorption Spectroscopy for the determination of lead in tea leaf samples. The data indicates a strong correlation between the two methods, suggesting that the colorimetric approach can provide results comparable to the more instrument-intensive AAS technique.

Sample No.Spectrophotometric Method (µg/g)Atomic Absorption Spectrometry (µg/g)
10.240.24
20.130.12

Experimental Protocols

Spectrophotometric Determination of Lead using a this compound Analog

This protocol is based on the formation of a colored complex between the lead ions and a chromogenic agent, which can be measured using a spectrophotometer. The following is a representative procedure using a reagent with a similar functional group to this compound.

Reagents and Equipment:

  • Standard lead (Pb(II)) solution (1000 µg/mL)

  • This compound or a suitable analog (e.g., Dibromo-p-chloro-arsenazo) solution (2 g/L)

  • Phosphoric acid solution (to adjust pH)

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: A series of standard solutions of lead ranging from 0.1 to 3.5 µg/mL are prepared by diluting the stock solution.

  • Sample Preparation: The sample (e.g., tea leaves) is accurately weighed and subjected to acid digestion to bring the lead into solution. The digested sample is then diluted to a known volume.

  • Color Development: To an aliquot of the standard or sample solution in a volumetric flask, the phosphoric acid solution is added to achieve the optimal pH for complex formation. Then, the chromogenic agent solution is added. The solution is diluted to the mark with distilled water and mixed well.

  • Spectrophotometric Measurement: After allowing the color to develop and stabilize (typically 15 minutes), the absorbance of the solution is measured at the wavelength of maximum absorbance (e.g., 614 nm for Dibromo-p-chloro-arsenazo) against a reagent blank.

  • Calibration and Quantification: A calibration curve is constructed by plotting the absorbance of the standard solutions against their concentrations. The concentration of lead in the sample is then determined from its absorbance using the calibration curve.

Determination of Lead by Atomic Absorption Spectroscopy (AAS)

AAS is a highly sensitive technique that measures the absorption of light by free atoms in the gaseous state.

Reagents and Equipment:

  • Standard lead (Pb(II)) solution (1000 µg/mL)

  • Nitric acid (for sample preservation and digestion)

  • Atomic Absorption Spectrophotometer with a lead hollow cathode lamp

  • Graphite furnace or flame atomization system

Procedure:

  • Preparation of Standard Solutions: A series of lead standard solutions are prepared in a concentration range appropriate for the instrument's linear dynamic range (e.g., 1 to 25 µg/L for graphite furnace AAS). The standards are acidified with nitric acid to match the sample matrix.

  • Sample Preparation: The sample is digested with nitric acid to decompose the organic matrix and solubilize the lead. The digested sample is then diluted to a known volume with deionized water.

  • Instrumental Analysis: The AAS instrument is set up according to the manufacturer's recommendations for lead analysis, including wavelength (typically 283.3 nm), slit width, and lamp current.

  • Atomization and Measurement: An aliquot of the prepared standard or sample solution is introduced into the atomizer (flame or graphite furnace). The high temperature of the atomizer converts the lead ions into free atoms. The instrument measures the amount of light absorbed by these atoms from the hollow cathode lamp.

  • Calibration and Quantification: A calibration curve is generated by plotting the absorbance values of the standards against their concentrations. The lead concentration in the unknown sample is then automatically calculated by the instrument's software based on its absorbance.

Visualizing the Analytical Workflows

The following diagrams illustrate the distinct experimental workflows for the this compound spectrophotometric method and Atomic Absorption Spectroscopy.

G cluster_0 This compound Spectrophotometric Method cluster_1 Atomic Absorption Spectroscopy (AAS) A1 Sample Preparation (Digestion) A2 pH Adjustment A1->A2 A3 Addition of This compound Reagent A2->A3 A4 Color Development A3->A4 A5 Spectrophotometric Measurement (Absorbance) A4->A5 A6 Quantification using Calibration Curve A5->A6 B1 Sample Preparation (Digestion) B2 Introduction into AAS Instrument B1->B2 B3 Atomization (Flame or Graphite Furnace) B2->B3 B4 Light Absorption Measurement B3->B4 B5 Automated Quantification B4->B5

Caption: Experimental workflows for the this compound and AAS methods.

Signaling Pathway and Logical Relationship

The underlying principle of the this compound method is the formation of a specific metal-ligand complex, which results in a measurable color change. In contrast, AAS relies on the fundamental principle of atomic absorption of electromagnetic radiation. The relationship between these two methods is one of comparison and validation, where the established and highly sensitive AAS technique is often used to verify the accuracy of results obtained from the simpler and more accessible spectrophotometric method.

G cluster_0 Analytical Principles cluster_1 Method Validation Relationship P1 This compound Method P1_desc Metal-Ligand Complex Formation (Colorimetric Reaction) P1->P1_desc P2 Atomic Absorption Spectroscopy P2_desc Atomic Absorption of Characteristic Wavelengths P2->P2_desc V1 This compound Results V2 AAS Results (Reference Method) V1->V2 Compared for Accuracy

Caption: Principles and validation relationship between the two methods.

The Clear Advantage: Why 5-BROMO-PAPS Outshines Fluorescent Indicators for Robust Zinc Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals demanding accuracy and reliability in zinc quantification, the choice of indicator is paramount. While fluorescent zinc indicators have gained popularity for their sensitivity, a critical evaluation reveals significant advantages offered by the colorimetric reagent 5-BROMO-PAPS. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to demonstrate the superior utility of this compound in a variety of research applications.

This guide will delve into the performance characteristics of this compound and popular fluorescent zinc indicators, highlighting key differences in their mechanism, experimental workflow, and data interpretation. We will present a clear case for why the robust and straightforward nature of this compound makes it a more reliable choice for many quantitative assays.

Performance at a Glance: this compound vs. Fluorescent Zinc Indicators

A direct comparison of key performance metrics reveals the distinct advantages of this compound, particularly in terms of signal stability, ease of use, and insensitivity to environmental factors that can plague fluorescent probes.

ParameterThis compoundFluorescent Zinc Indicators (e.g., FluoZin-3, ZP1)
Detection Method Colorimetric (Absorbance)Fluorometric (Emission)
Dissociation Constant (Kd) Not applicable (forms a stable complex)~15 nM (FluoZin-3)[1], 0.62-1.25 nM (ZP1)[2]
Molar Absorptivity (ε) ~130,000 L·mol⁻¹·cm⁻¹[3]Not applicable
Quantum Yield (Φ) Not applicableVaries significantly between probes
Photostability HighProne to photobleaching
pH Sensitivity Low in the optimal range (pH 7.5-9.8)[4][5][6]High, can lead to fluorescence artifacts[7]
Selectivity High for Zn²⁺; interference from other ions can be masked[4][8]Generally good, but can show cross-reactivity with other divalent cations
Instrumentation Standard spectrophotometer or plate readerFluorescence microscope, plate reader, or flow cytometer
Ease of Use Simple, direct measurementRequires more complex protocols and data analysis
Cost-Effectiveness Generally more cost-effectiveCan be more expensive

Unveiling the Mechanisms: A Tale of Two Indicators

The fundamental difference in the mechanism of action between this compound and fluorescent indicators underpins their respective strengths and weaknesses.

This compound: A Stable and Direct Reaction

This compound (2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol) is a highly specific metallochromic indicator that forms a stable, deeply colored red complex with free zinc ions in an alkaline environment.[9] The intensity of the color, measured by absorbance, is directly proportional to the zinc concentration. This straightforward, stoichiometric reaction provides a robust and easily quantifiable signal.

This compound This compound Red_Complex Stable Red Complex (Absorbance at 552-560 nm) This compound->Red_Complex + Zn2+ Zn2+ Zn2+ Fluorescent_Indicator_Free Fluorescent Indicator (Low Fluorescence) Fluorescent_Indicator_Bound Indicator-Zn2+ Complex (High Fluorescence) Fluorescent_Indicator_Free->Fluorescent_Indicator_Bound + Zn2+ (Reversible Binding) Zn2+ Zn2+ Emission Emission Fluorescent_Indicator_Bound->Emission Emitted Light Excitation Excitation Excitation->Fluorescent_Indicator_Bound Excitation Light cluster_0 Preparation cluster_1 Assay cluster_2 Measurement & Analysis Prepare_Reagent Prepare this compound Working Reagent Add_Reagent Add Working Reagent to all wells Prepare_Reagent->Add_Reagent Prepare_Samples Pipette Standards & Samples into 96-well plate Prepare_Samples->Add_Reagent Incubate Incubate at RT (5-10 min) Add_Reagent->Incubate Measure_Absorbance Measure Absorbance at 560 nm Incubate->Measure_Absorbance Calculate_Concentration Calculate Zinc Concentration using Standard Curve Measure_Absorbance->Calculate_Concentration

References

A Researcher's Guide to Commercial 5-BROMO-PAPS Assay Kits for Zinc Determination

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring accurate quantification of zinc, 5-BROMO-PAPS-based colorimetric assays offer a convenient and high-throughput alternative to more complex methods like atomic absorption spectroscopy. This guide provides a comparative overview of several commercially available this compound assay kits, summarizing their performance characteristics based on manufacturer-provided data. It also details a generalized experimental protocol and discusses alternative methodologies.

Principle of the this compound Assay

The core of these assays lies in the reaction between zinc ions and the chromogenic agent 2-(5-Bromo-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)-phenol (this compound). In an alkaline environment, zinc forms a stable, red-to-purple chelate complex with this compound. The intensity of the resulting color is directly proportional to the zinc concentration in the sample and can be quantified by measuring the absorbance at a specific wavelength, typically around 560 nm.[1][2][3][4]

G Chemical Principle of this compound Zinc Assay cluster_reactants Reactants cluster_product Product Zn(II) Zn²⁺ (Zinc Ion) (in sample) Complex Zinc-5-BROMO-PAPS Complex (Red/Purple) Zn(II)->Complex + this compound (Alkaline pH) This compound This compound (Colorless) This compound->Complex

Caption: Reaction of Zinc with this compound.

Performance Comparison of Commercial Kits

The following table summarizes the key performance characteristics of several commercial this compound zinc assay kits, as stated by their respective manufacturers. It is important to note that these values have not been independently verified in a head-to-head comparative study.

FeatureSpectrum DiagnosticsKamiya BiomedicalCosmo BioSentinel DiagnosticsSorachim
Linearity Up to 400 µg/dL[4]Not specified4.0-1,000 µg/dL[5]5-2000 µg/dL4 - 2000 μg/dl
Lower Detection Limit 20 µg/dL[4]Not specified4.0 µg/dL[5]5 µg/dL4 μg/dl
Sample Types Serum, Plasma, Urine[4]Serum, Plasma, Tissue Extracts, Cell Lysates, Urine[1]Serum, Plasma, Urine, Biological Fluids, Tissue[5]Serum, Plasma (heparin), Seminal FluidSerum, Plasma, Urine
Wavelength 560 nm[2]560 nm[1]560 nm (550-580 nm)[5]570 nm546 nm
Incubation Time 5 min at 37°C or 10 min at 25°C[4]5 minutes at room temperature[1]5 minutes at room temperature[5]Not specified5 minutes at 37°C or 10 minutes at 25°C
Deproteinization Required No[4]No[1]No[5]NoNo

Experimental Protocols

While specific protocols may vary slightly between manufacturers, the general workflow for a this compound zinc assay is consistent. Below is a detailed, generalized methodology for both manual and microplate-based assays.

Sample Preparation
  • Serum/Plasma: Samples should be free of particulates. Centrifugation can be used to remove any insoluble material. It is crucial to avoid using EDTA as an anticoagulant as it will chelate zinc and interfere with the assay.[1][5]

  • Urine/Other Biological Fluids: Acidification with HCl to a pH of 2.0-3.0 may be required, followed by centrifugation to remove any precipitate.[1][5]

  • Tissue Extracts/Cell Lysates: Homogenization in an appropriate buffer followed by deproteinization using trichloroacetic acid (TCA) and centrifugation is a common procedure. The resulting supernatant is used for the assay.[1]

Assay Procedure (96-well plate format)
  • Reagent Preparation: Prepare the working reagent by mixing the buffer and this compound chromogen solution according to the kit's instructions. Allow all reagents to come to room temperature before use.[3][5]

  • Assay Plate Setup: Add appropriate volumes of blank (deionized water), standard (provided in the kit), and samples to separate wells of a 96-well microplate.[1][3]

  • Initiate Reaction: Add the prepared working reagent to each well.[1][3]

  • Incubation: Incubate the plate at the temperature and for the duration specified in the kit's protocol (typically 5-10 minutes at room temperature or 37°C).[1][3][4][5]

  • Measurement: Read the absorbance of each well at the specified wavelength (e.g., 560 nm) using a microplate reader. A reference wavelength (e.g., 700 nm) may also be used to correct for background absorbance.[1][3]

  • Calculation: Calculate the zinc concentration in the samples by comparing their absorbance values to those of the standard, after subtracting the blank absorbance.

G General Experimental Workflow for this compound Zinc Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Working Reagent add_reagent Add Working Reagent to all wells reagent_prep->add_reagent sample_prep Prepare Samples, Standards, and Blank pipette Pipette Samples, Standards, and Blank into Plate sample_prep->pipette pipette->add_reagent incubate Incubate at specified temperature and time add_reagent->incubate read_absorbance Read Absorbance at ~560 nm incubate->read_absorbance calculate Calculate Zinc Concentration read_absorbance->calculate

Caption: A typical workflow for a 96-well plate-based assay.

Alternatives to this compound Assays

While this compound kits are widely used for their simplicity, other methods are available for zinc determination, each with its own advantages and disadvantages.

  • Atomic Absorption Spectroscopy (AAS): Considered a reference or "gold standard" method for zinc analysis, AAS offers high sensitivity and specificity.[6][7] However, it requires specialized and expensive equipment and is not as high-throughput as colorimetric methods.[3][8] Studies comparing colorimetric methods, including those using this compound, with AAS have shown good correlation, though some report systematic bias, suggesting that for clinical diagnostic purposes, AAS may be more accurate.[6][7]

  • Other Colorimetric Reagents: Other chromogenic agents for zinc determination include Zincon and 4-(2-pyridylazo) resorcinol (PAR).[9] These form colored complexes with zinc and can be used in similar spectrophotometric assays.

  • Fluorometric Assays: For intracellular zinc measurement and imaging, fluorescent zinc sensors are often employed. These probes offer high sensitivity and spatial resolution within cells, providing insights into the dynamics of labile zinc pools, which is not possible with colorimetric assays that measure total zinc.[10][11]

Conclusion

Commercial this compound assay kits provide a rapid, simple, and cost-effective method for the quantitative determination of zinc in a variety of biological samples. The choice of a specific kit may depend on factors such as the required sensitivity, sample type, and available instrumentation. While these kits are suitable for many research applications, for clinical diagnostics or when high accuracy is paramount, validation against a reference method like Atomic Absorption Spectroscopy is recommended. Researchers should carefully consider the performance characteristics and protocols of each kit to select the one that best fits their experimental needs.

References

Safety Operating Guide

Safe Disposal of 5-BROMO-PAPS: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 5-BROMO-PAPS (2-(5-Bromo-2-pyridylazo)-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol, disodium salt, dihydrate) is a critical component of laboratory safety and environmental responsibility.[1] Adherence to established protocols not only mitigates risks but also ensures compliance with regulatory standards. This guide provides essential safety and logistical information for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This minimizes exposure and prevents potential health hazards. Dust from the product may cause respiratory and eye irritation.[1]

Recommended Personal Protective Equipment:

  • Hand Protection: Wear protective gloves.[1]

  • Eye Protection: Use safety glasses.[1]

  • Skin and Body Protection: Wear suitable protective clothing.[1]

  • Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.[1]

Always work in a well-ventilated area.[1] Do not eat, drink, or smoke when using this product, and always wash hands after handling.[1]

Spill Management

In the event of a spill, prompt and safe cleanup is crucial to prevent contamination and exposure.

Spill Cleanup Protocol:

  • Evacuate: Evacuate unnecessary personnel from the area.[1]

  • Ventilate: Ensure the spillage area is well-ventilated.[1]

  • Containment: Use a clean shovel to place the material in a dry, covered container without compressing it.[1] Avoid generating dust.

  • Cleanup: Mechanically recover the product.[1] Clean the affected area thoroughly.

  • Disposal: Dispose of the collected material and any contaminated cleaning supplies as hazardous waste at an authorized site.[1]

Proper Disposal Procedures

The disposal of this compound and its containers must be carried out in accordance with official national and local regulations.[1] It is essential to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

General Disposal Guidelines:

  • Waste Characterization: this compound should be treated as chemical waste.

  • Container Management:

    • Leave the chemical in its original container whenever possible.

    • Do not mix with other waste.

    • Handle uncleaned empty containers as you would the product itself. Do not re-use empty containers.[1]

  • Collection and Disposal:

    • Dispose of contents and containers in accordance with a licensed collector's sorting instructions.[1]

    • Waste materials must be disposed of at an authorized site.[1]

    • Avoid release to the environment.[1]

Quantitative Data Summary

PropertyValueSource
CAS Number 81608-06-2Dojindo SDS[1]
Molecular Formula C17H19BrN4Na2O4S・2H2ODojindo SDS[1]
Appearance SolidDojindo SDS
Storage Store at room temperature in a cool, well-ventilated place. Keep tightly closed.Dojindo SDS[1]
Hazardous Decomposition Under normal conditions, hazardous decomposition products should not be produced. In case of fire, toxic fumes may be released.Dojindo SDS[1]

Experimental Protocols

General Handling Protocol:

  • Preparation: Before handling this compound, ensure the work area is clean and uncluttered. Confirm that a designated, properly labeled waste container is available.

  • Personal Protective Equipment (PPE): Don the required PPE as outlined in the safety section.

  • Weighing and Transfer: If weighing the solid, do so in a manner that minimizes dust generation, such as in a fume hood or a balance with a draft shield.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After use, securely close the primary container. Wipe down the work area with a suitable cleaning agent. Wash hands thoroughly.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

G cluster_start Start cluster_decision Event cluster_spill_response Spill Response cluster_disposal Disposal Path start Handling this compound spill Spill Occurs? start->spill evacuate Evacuate Area spill->evacuate Yes waste_gen Waste Generated (Unused chemical, contaminated items) spill->waste_gen No ventilate Ventilate evacuate->ventilate contain Contain Spill ventilate->contain cleanup Clean Up contain->cleanup collect Collect in Labeled Hazardous Waste Container cleanup->collect waste_gen->collect store Store Securely for Pickup collect->store dispose Dispose via Licensed Waste Contractor store->dispose

Caption: Workflow for the Safe Disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-BROMO-PAPS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and other laboratory applications, the proper handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of 5-BROMO-PAPS, a sensitive colorimetric reagent primarily used for the determination of zinc concentration in various biological samples. Adherence to these protocols will ensure the safety of laboratory personnel and the integrity of experimental results.

Immediate Safety and Handling Protocols

The following tables summarize the critical safety information derived from the Safety Data Sheet (SDS) for this compound. Consistent and correct use of Personal Protective Equipment (PPE) is the first line of defense against potential exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryItemSpecification
Eye Protection Safety glasses or gogglesMust be worn at all times when handling the compound.
Hand Protection Chemical-resistant glovesNitrile or other suitable material.
Body Protection Laboratory coatTo protect skin and clothing.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If dust is generated, a dust mask or respirator may be necessary.

Table 2: Emergency First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Operational Plan: Spectrophotometric Determination of Zinc

This compound is a highly sensitive reagent for the colorimetric determination of zinc. The assay is based on the formation of a stable, colored complex between zinc and this compound, with the intensity of the color being directly proportional to the zinc concentration.

Experimental Protocol for Zinc Determination

This protocol outlines the steps for determining zinc concentration in a sample using a this compound-based colorimetric assay.

Materials:

  • This compound reagent solution

  • Zinc standard solution

  • Buffer solution (pH can vary depending on the specific kit or protocol)

  • Sample containing an unknown concentration of zinc

  • Spectrophotometer

  • Cuvettes or microplate reader

Procedure:

  • Reagent Preparation: Prepare the this compound working solution according to the manufacturer's instructions. This may involve dissolving a pre-weighed amount of the compound in a specific buffer.

  • Standard Curve Preparation: Prepare a series of zinc standards of known concentrations by diluting the stock zinc standard solution with the appropriate buffer.

  • Sample Preparation: Prepare the biological sample to be tested. This may involve dilution or other pre-treatment steps to ensure the zinc concentration falls within the linear range of the assay.

  • Assay Reaction:

    • Pipette a specific volume of the this compound working solution into each cuvette or well of a microplate.

    • Add a specific volume of the standard solutions and the prepared samples to their respective cuvettes or wells.

    • Mix thoroughly and incubate at room temperature for a specified period to allow for color development.

  • Spectrophotometric Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for the zinc-5-BROMO-PAPS complex (typically around 550-580 nm).

  • Data Analysis:

    • Subtract the absorbance of a blank (reagent without zinc) from all readings.

    • Plot the absorbance values of the standards against their known concentrations to generate a standard curve.

    • Determine the zinc concentration in the samples by interpolating their absorbance values on the standard curve.

Table 3: Typical Reagent Composition for Zinc Assay

ComponentConcentrationPurpose
This compoundVariesChelating agent that forms a colored complex with zinc.
BufferVaries (e.g., Borate, TRIS)Maintains a stable pH for the reaction.
Surfactant (e.g., Triton X-100)VariesCan be included to prevent precipitation and enhance color development.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the zinc determination assay using this compound.

G Experimental Workflow for Zinc Determination using this compound A Prepare this compound Reagent C Mix Reagent with Standards/Samples A->C B Prepare Zinc Standards & Samples B->C D Incubate for Color Development C->D E Measure Absorbance at ~560 nm D->E F Generate Standard Curve E->F G Determine Sample Zinc Concentration F->G

Caption: Workflow for quantifying zinc concentration.

Disposal Plan

Proper disposal of this compound and any resulting waste is crucial to prevent environmental contamination and ensure laboratory safety.

Procedure for Disposal:

  • Segregation: All waste containing this compound, including unused reagent, reaction mixtures, and contaminated consumables (e.g., pipette tips, gloves), should be collected in a designated, clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.

  • Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Do not dispose of this compound waste down the drain or in the regular trash.

  • Decontamination: Decontaminate any glassware or equipment that has come into contact with this compound using an appropriate solvent (e.g., ethanol or isopropanol) followed by a thorough wash with soap and water. The initial solvent rinse should be collected as hazardous waste.

By adhering to these comprehensive safety, operational, and disposal protocols, researchers can confidently and safely utilize this compound in their critical laboratory work, fostering a culture of safety and scientific excellence.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.